4-Biphenyl-4-yl-piperidine
Description
Contextual Significance of the Biphenyl-Piperidine Scaffold in Medicinal Chemistry
The biphenyl-piperidine scaffold is a key structural motif in a range of biologically active compounds. The inherent properties of both the piperidine (B6355638) and biphenyl (B1667301) components contribute to the diverse pharmacological profiles observed in molecules containing this framework.
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental building block in the design and synthesis of pharmaceutical agents. nih.govresearchgate.net Its derivatives are found in over twenty classes of drugs, highlighting its versatility. nih.gov The piperidine scaffold is present in numerous FDA-approved drugs and is a cornerstone in the development of treatments for a wide array of conditions, including cancer, viral infections, malaria, and hypertension. researchgate.netbohrium.com
The significance of the piperidine moiety in drug design can be attributed to several factors:
It can modulate the physicochemical properties of a molecule. thieme-connect.com
It can enhance biological activity and selectivity for specific targets. thieme-connect.com
It can improve the pharmacokinetic properties of a drug candidate. thieme-connect.com
The introduction of chiral piperidine scaffolds has been a particularly promising strategy in the discovery of new drug-like molecules. thieme-connect.com
The biphenyl moiety, consisting of two connected benzene (B151609) rings, is a crucial structural component in synthetic organic chemistry and is found in many medicinally active compounds and natural products. rsc.org Biphenyl derivatives are integral to the production of a wide range of pharmaceuticals, agricultural products, and materials for organic light-emitting diodes (OLEDs). rsc.org
The biphenyl structure is associated with a variety of pharmacological activities, including:
Anticancer researchgate.netscientificarchives.com
Anti-inflammatory researchgate.netresearchgate.net
Analgesic researchgate.netresearchgate.net
Antifungal researchgate.netresearchgate.net
Antihypertensive researchgate.netjetir.org
The rigid nature of the biphenyl group allows for specific spatial arrangements of functional groups, which can be crucial for binding to biological targets. Furthermore, the aromatic rings can participate in pi-pi stacking interactions, further stabilizing the binding of a molecule to a receptor or enzyme.
The combination of the biphenyl and piperidine structures into a single molecule, such as 4-Biphenyl-4-yl-piperidine, creates a scaffold with unique properties. The biphenyl group provides a large, hydrophobic component that can interact with nonpolar regions of a biological target, while the piperidine ring, which is often protonated at physiological pH, can form ionic interactions and hydrogen bonds. vulcanchem.comacs.org
This synergistic combination of a rigid, aromatic system and a flexible, basic ring allows for a wide range of interactions with biological macromolecules. Research has shown that compounds incorporating a biphenyl-piperidine framework can exhibit a variety of biological activities, influencing pathways related to cancer and microbial resistance. smolecule.com The specific substitution patterns on both the biphenyl and piperidine rings can be fine-tuned to optimize the affinity and selectivity for a particular biological target.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-9,17-18H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCOFJXNVPRWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593288 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143867-44-1 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 4 Biphenyl 4 Yl Piperidine and Its Derivatives
Established Methodologies for Biphenyl-Substituted Piperidines
The construction of the biphenyl-substituted piperidine (B6355638) core can be achieved through several established synthetic routes. These methods often involve either forming the piperidine ring with the biphenyl (B1667301) moiety already in place or attaching the biphenyl group to a pre-existing piperidine scaffold.
One of the foundational methods for synthesizing substituted piperidines involves condensation reactions. The Mannich reaction and the Petrenko-Kritschenko piperidone synthesis are classical examples that provide access to 4-piperidone (B1582916) precursors. chemrevlett.com
The Petrenko-Kritschenko reaction, for instance, involves the condensation of a β-ketocarboxylate, an aldehyde, and a primary amine. dtic.mil To generate a biphenyl-substituted piperidone, a biphenyl-containing aldehyde could be utilized in this type of reaction. The resulting 4-oxopiperidine derivative serves as a versatile intermediate. This intermediate can then be further modified, for example, by reducing the ketone to a hydroxyl group or by using it as a handle for introducing other functional groups. chemrevlett.comdtic.mil A general scheme for this approach involves the reaction of substituted aromatic aldehydes, an amine source like ammonium (B1175870) acetate, and a ketone in an alcohol medium to yield the substituted 4-piperidone core. chemrevlett.com
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods are highly efficient for creating the biphenyl-piperidine linkage. nih.gov Reactions such as the Suzuki, Negishi, and Stille couplings are widely employed. researchgate.netnobelprize.org
In this context, a piperidine-containing organometallic reagent (e.g., a piperidinylboronic acid or ester for Suzuki coupling, an organozinc reagent for Negishi coupling) is reacted with a biphenyl halide or triflate. nih.gov This strategy allows for the direct and often high-yielding formation of the C-C bond between the two core fragments. The choice of reaction depends on the functional group tolerance and the availability of the starting materials. These reactions can be applied to both saturated piperidine reagents and unsaturated precursors like tetrahydropyridines, which can be subsequently reduced to the corresponding piperidine.
Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of aryl-heterocycle linkages. nobelprize.org The general catalytic cycle for these reactions, such as the Suzuki or Negishi reaction, begins with the oxidative addition of an organohalide (e.g., 4-bromobiphenyl) to a Palladium(0) complex. nobelprize.orgyoutube.com This is followed by a step called transmetalation, where the piperidine moiety is transferred from its organometallic reagent (e.g., organoboron or organozinc) to the palladium center. The final step is reductive elimination, which forms the desired 4-biphenyl-4-yl-piperidine product and regenerates the active Pd(0) catalyst. nobelprize.org
The versatility of these methods allows for the coupling of a wide array of functionalized biphenyl halides with variously substituted piperidine-based organometallic reagents. acs.org The selection of ligands for the palladium catalyst is crucial for achieving high efficiency and selectivity. acs.org
| Reaction Name | Piperidine Reagent | Biphenyl Reagent | Typical Catalyst | Key Features |
|---|---|---|---|---|
| Suzuki Coupling | Piperidinylboronic acid/ester | Biphenyl halide (Br, I) or triflate | Pd(PPh₃)₄, Pd(OAc)₂ | Requires a base; tolerant of many functional groups. nobelprize.org |
| Negishi Coupling | Piperidinylzinc halide | Biphenyl halide (Cl, Br, I) | Pd(PPh₃)₄, Pd₂(dba)₃ | Highly reactive; often proceeds under mild conditions. nobelprize.orgorganic-chemistry.org |
| Stille Coupling | Piperidinylstannane | Biphenyl halide (Br, I) or triflate | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups but involves toxic tin reagents. |
| Buchwald-Hartwig Amination | Piperidine | Biphenyl halide or triflate | Pd(OAc)₂, phosphine (B1218219) ligands | Forms a C-N bond directly, useful for N-aryl piperidines. youtube.com |
Targeted Synthesis of Specific this compound Analogs
The general methodologies described above are often adapted and integrated into multi-step sequences to produce specific, complex analogs with desired pharmacological properties. These targeted syntheses frequently focus on building molecules for specific biological targets, such as G-protein coupled receptors.
The synthesis of complex drug candidates often requires a multi-step approach where pre-functionalized biphenyl and piperidine building blocks are combined. An illustrative example is the synthesis of certain antipsychotic agents where a biphenyl moiety is linked to a piperazine (B1678402) core, a strategy analogous to piperidine synthesis. nih.gov
A more direct example involves the synthesis of multi-target ligands for neurological disorders. A synthetic route might begin with a commercially available biphenyl compound, such as 4,4′-bis(chloromethyl)-1,1′-biphenyl. This starting material can undergo etherification with a protected 4-hydroxypiperidine, like tert-butyl 4-hydroxypiperidine-1-carboxylate. The resulting intermediate, which now contains both the biphenyl and piperidine moieties, can then undergo further transformations. These may include deprotection of the piperidine nitrogen followed by N-alkylation to introduce additional functional groups, thereby completing the synthesis of the target molecule. nih.govacs.org This modular approach allows for the systematic variation of different parts of the molecule to optimize its biological activity.
Derivatives of this compound are extensively explored as ligands for the histamine (B1213489) H3 receptor (H3R), which is a target for treating cognitive disorders. nih.gov The synthesis of these ligands commonly employs etherification and N-alkylation as key steps. mdpi.com
In a typical synthetic pathway, a biphenyloxyalkyl bromide is prepared first. This intermediate is then used to alkylate the nitrogen atom of a piperidine or azepane ring in the presence of a base like potassium carbonate. mdpi.com This N-alkylation step directly connects the biphenyl-containing side chain to the heterocyclic amine. mdpi.com
Alternatively, an ether linkage can be formed by reacting a functionalized biphenyl, such as 4,4′-bis(chloromethyl)-1,1′-biphenyl, with an alcohol like 1-benzyl-4-hydroxypiperidine. nih.govacs.org This reaction is often carried out using a strong base such as sodium hydride. nih.govacs.org The resulting ether can then be subjected to further N-alkylation at the piperidine nitrogen to introduce the final desired substituents. nih.govacs.org These synthetic strategies have led to the development of potent H3R antagonists. nih.gov
| Compound | Structure Description | Binding Affinity (Ki, nM) for hH3R | Reference |
|---|---|---|---|
| 1-(5-(4-phenylphenoxy)pentyl)piperidine | A para-biphenyl moiety linked via a five-carbon ether chain to a piperidine ring. | 25 | nih.gov |
| 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane | A para-biphenyl moiety linked via a five-carbon ether chain to an azepane ring. | 33.9 | mdpi.com |
| 1-(6-(3-phenylphenoxy)hexyl)azepane | A meta-biphenyl moiety linked via a six-carbon ether chain to an azepane ring. | 18 | nih.gov |
| ADS031 | A complex structure involving a biphenyl fragment linked via an ether to a piperidine ring which is part of a larger benzofuranyl-containing moiety. | 12.5 | nih.govacs.org |
Hantzsch Reaction for Biphenyl-Substituted Pyridine (B92270) and Dihydropyridine (B1217469) Derivatives
The Hantzsch pyridine synthesis, a classic multi-component reaction first reported by Arthur Hantzsch in 1881, offers a versatile method for the construction of dihydropyridine rings. wikipedia.orgorganic-chemistry.org The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.org The resulting 1,4-dihydropyridine (B1200194) can then be oxidized to the corresponding pyridine. wikipedia.org
While the Hantzsch reaction is widely utilized for the synthesis of various pyridine derivatives, its application to the direct synthesis of biphenyl-substituted pyridines, which could serve as precursors to this compound, is less commonly documented. However, the general principles of the Hantzsch synthesis are applicable. In a hypothetical application, 4-biphenylcarboxaldehyde would serve as the aldehyde component, reacting with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and a nitrogen source.
The reaction mechanism is thought to proceed through the formation of a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia. organic-chemistry.org These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. researchgate.net Subsequent oxidation would yield the biphenyl-substituted pyridine. The classical Hantzsch reaction often suffers from drawbacks such as long reaction times and harsh conditions, but modern modifications, including the use of microwave irradiation and various catalysts, have been developed to improve yields and reaction efficiency. wikipedia.orgnih.gov
A study on the one-pot multicomponent Hantzsch reaction for the synthesis of 1,2-dihydropyridines highlighted the use of heterogenized phosphotungstic acid on alumina (B75360) as a reusable and efficient catalyst. beilstein-journals.org This approach led to high yields in short reaction times under neat conditions. beilstein-journals.org Such green chemistry approaches could potentially be adapted for the synthesis of biphenyl-dihydropyridine derivatives.
Derivatization from Bromo-Biphenyl Intermediates
A common and effective strategy for the synthesis of this compound involves the use of bromo-biphenyl intermediates. This approach typically utilizes a cross-coupling reaction to form the biphenyl moiety. A key precursor for this route is 4-(4'-bromophenyl)piperidine. beilstein-journals.org
The synthesis of 4-(4'-bromophenyl)piperidine can be achieved through various methods. One reported method involves the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148) using a Rh/C catalyst in a hydrogen atmosphere. beilstein-journals.org This reaction proceeds with high yield (98%) to afford the desired saturated piperidine ring. beilstein-journals.org
Once 4-(4'-bromophenyl)piperidine is obtained, the crucial biphenyl linkage is typically formed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. mdpi.comyoutube.comkashanu.ac.ir This reaction involves the coupling of the aryl bromide (4-(4'-bromophenyl)piperidine) with phenylboronic acid in the presence of a palladium catalyst and a base. mdpi.comyoutube.com The general scheme for a Suzuki-Miyaura reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.com
The choice of catalyst, base, and solvent is critical for the success of the Suzuki coupling. mdpi.commdpi.com Commercially available palladium catalysts such as Pd(PPh3)4 are often effective. mdpi.com The reaction conditions can be optimized to achieve high yields and minimize side products. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |
| 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | H₂ | Rh/C | Et₃N | MeOH | 4-(4'-Bromophenyl)piperidine | 98% | beilstein-journals.org |
| 4-(4'-Bromophenyl)piperidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | This compound | Good | mdpi.com |
Synthesis of Benzimidazole-Based Piperidine Hybrids Containing Biphenyl Moieties
The synthesis of hybrid molecules incorporating benzimidazole (B57391), piperidine, and biphenyl moieties has garnered significant interest due to their potential pharmacological activities. mdpi.comnih.govresearchgate.netnih.govrsc.orgsemanticscholar.orgnih.gov These complex structures are typically assembled through multi-step synthetic sequences.
One common approach involves the initial synthesis of a 2-(piperidin-4-yl)-1H-benzo[d]imidazole core, which is then further functionalized. nih.gov For instance, a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative was identified as a potent anti-inflammatory agent. nih.gov Based on this core, further derivatives can be designed and synthesized.
The synthesis of these hybrids often involves the condensation of o-phenylenediamine (B120857) with a piperidine-4-carboxylic acid derivative to form the benzimidazole ring. Subsequent N-alkylation or acylation of the piperidine nitrogen with a biphenyl-containing moiety can then be performed. For example, a series of 2-aryl-N-biphenyl benzimidazoles were synthesized starting from o-phenylenediamine and carboxylic acids, followed by N-alkylation. researchgate.net
Another strategy involves the coupling of a pre-formed benzimidazole derivative with a piperidine-containing fragment. A process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid has been described, which involves the reaction of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole with a phenyl derivative. google.com
The characterization of these complex hybrid molecules relies on various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to confirm their structures. mdpi.comnih.govnih.gov
| Starting Material 1 | Starting Material 2 | Key Reaction Steps | Product Type | Reference |
| o-Phenylenediamine | Piperidine-4-carboxylic acid derivative | Condensation, N-alkylation with biphenyl moiety | Benzimidazole-piperidine-biphenyl hybrid | nih.gov |
| 2-Aryl-benzimidazole | Biphenyl-containing alkylating agent | N-alkylation | 2-Aryl-N-biphenyl benzimidazole | researchgate.net |
| 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole | 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide | N-alkylation | Benzimidazole-piperidine-phenyl hybrid | google.com |
Optimization of Synthetic Pathways
The development of efficient and cost-effective synthetic routes for this compound and its derivatives is crucial for their potential application in drug discovery and development. Optimization of synthetic pathways focuses on improving reaction yields, reducing reaction times, minimizing waste, and enhancing the stereoselectivity of the desired products.
Application of Statistical Design of Experiments (DoE) for Yield Enhancement
Design of Experiments (DoE) is a powerful statistical tool used to systematically optimize chemical reactions by simultaneously varying multiple reaction parameters. youtube.comacs.orgfigshare.com This approach is more efficient than the traditional one-variable-at-a-time (OVAT) method, as it allows for the identification of interactions between different factors. figshare.com
In the context of synthesizing this compound, DoE can be particularly useful for optimizing the Suzuki-Miyaura cross-coupling reaction, which is a key step in the derivatization from bromo-biphenyl intermediates. youtube.comfigshare.com Factors that can be investigated using DoE include:
Catalyst loading: The amount of palladium catalyst can significantly impact the reaction rate and yield.
Base concentration: The choice and concentration of the base are crucial for the transmetalation step.
Temperature: Reaction temperature affects the reaction kinetics and the stability of the catalyst and reagents.
Reaction time: Optimizing the reaction time ensures complete conversion without the formation of degradation products.
Solvent composition: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates.
A DoE study would involve defining the factors and their ranges, selecting an appropriate experimental design (e.g., full factorial, fractional factorial, or response surface methodology), and performing the experiments in a randomized order. acs.org The results are then analyzed to build a mathematical model that describes the relationship between the factors and the response (e.g., yield). This model can be used to identify the optimal reaction conditions for maximizing the yield of the desired product. youtube.comacs.org
For instance, a DoE approach was successfully used to optimize the palladium-catalyzed coupling of piperidines with five-membered (hetero)aromatic bromides, leading to the identification of mild reaction conditions that were applicable to a variety of coupling partners. acs.org
Integration of Computational Reaction Path Searches with Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding reaction mechanisms and predicting the outcome of chemical reactions. rsc.orgdntb.gov.uamdpi.comresearchgate.net By integrating computational reaction path searches with experimental data, a deeper understanding of the synthesis of this compound and its derivatives can be achieved.
DFT calculations can be used to:
Elucidate reaction mechanisms: By mapping the potential energy surface of a reaction, the transition states and intermediates can be identified, providing a detailed picture of the reaction pathway. rsc.orgdntb.gov.ua
Predict stereoselectivity: The energy differences between diastereomeric transition states can be calculated to predict the stereochemical outcome of a reaction. dntb.gov.ua
Explain the role of catalysts and reagents: Computational studies can shed light on how catalysts, ligands, and other reagents influence the course of a reaction.
Guide experimental design: The insights gained from computational studies can be used to propose new reaction conditions or catalysts to improve the efficiency and selectivity of a synthesis.
For example, DFT studies have been used to investigate the mechanisms and stereoselectivities of various cycloaddition reactions. dntb.gov.ua In the context of piperidine synthesis, computational studies have been employed to understand the mechanism of copper-catalyzed intramolecular C-H amination. acs.org The integration of these computational insights with experimental results can accelerate the development of more efficient and selective synthetic methods.
Development of Advanced Catalytic Systems for Stereoselective Transformations
The development of advanced catalytic systems is paramount for achieving high levels of stereoselectivity in the synthesis of complex molecules like this compound, especially when chiral centers are present. Asymmetric catalysis, using chiral catalysts, allows for the synthesis of enantiomerically enriched products from prochiral starting materials.
Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool for the synthesis of chiral piperidine derivatives. mdpi.com For instance, an enantioselective rhodium(I)-catalyzed [2+2+2] cycloaddition has been developed to access polysubstituted piperidines with high enantioselectivity. mdpi.com This method utilizes a chiral ligand to control the stereochemical outcome of the reaction.
Chiral phosphine ligands are widely used in asymmetric catalysis due to their ability to create a chiral environment around the metal center. figshare.commdpi.comorganic-chemistry.orgdocumentsdelivered.com A variety of chiral phosphine ligands, including those with central, axial, or planar chirality, have been developed and successfully applied in asymmetric reactions. mdpi.com For example, chiral phosphine-olefin bidentate ligands have been designed for rhodium-catalyzed asymmetric 1,4-addition reactions, demonstrating high enantioselectivity. figshare.comorganic-chemistry.orgdocumentsdelivered.com
The selection of the appropriate chiral ligand is crucial for achieving high enantioselectivity. The structure of the ligand, including its steric and electronic properties, can have a profound impact on the stereochemical course of the reaction. The development of new and more effective chiral ligands is an active area of research in organic synthesis.
| Catalytic System | Reaction Type | Key Features | Reference |
| Rhodium(I) with chiral phosphine ligand | [2+2+2] Cycloaddition | High enantioselectivity for polysubstituted piperidines | mdpi.com |
| Rhodium with chiral phosphine-olefin ligand | Asymmetric 1,4-addition | Bidentate ligand, high enantioselectivity | organic-chemistry.org |
| Palladium with chiral diphosphine ligand | Asymmetric allylic alkylation | Formation of chiral C-C bonds | mdpi.com |
Stereoselective Synthesis of Biphenyl-Piperidine Compounds
The control of stereochemistry during the synthesis of this compound derivatives is paramount. The spatial orientation of the biphenyl group relative to other substituents on the piperidine ring can significantly influence the pharmacological properties of the molecule. Various methods have been developed to achieve high levels of stereocontrol, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.
Diastereoselective Hydrogenation Techniques
Diastereoselective hydrogenation is a powerful and widely used method for the synthesis of substituted piperidines from the corresponding pyridine precursors. This technique involves the addition of hydrogen across the double bonds of the pyridine ring, leading to the formation of a saturated piperidine ring. The stereochemical outcome of this reaction can often be controlled to favor a specific diastereomer.
The catalytic hydrogenation of substituted pyridines frequently results in the formation of cis-piperidine derivatives as the major product. asianpubs.orgrsc.org This preference for cis selectivity is a common outcome in the hydrogenation of various substituted pyridines and is influenced by the catalyst, solvent, and reaction conditions. For instance, the hydrogenation of multisubstituted pyridines using heterogeneous ruthenium or rhodium catalysts has been shown to yield predominantly the cis isomer.
In the context of 4-arylpiperidines, the selective reduction of the pyridine ring without affecting the aromatic substituent is a key challenge. The use of catalysts like palladium on carbon (Pd/C) has proven effective in the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713), demonstrating high selectivity for the piperidine product over the further reduction of the phenyl ring. d-nb.info Similarly, platinum(IV) oxide (PtO₂), also known as Adams' catalyst, has been employed for the catalytic hydrogenation of substituted pyridines, often in the presence of an acid, to yield cis-piperidine derivatives. asianpubs.org
While specific data on the diastereoselective hydrogenation of 4-(biphenyl-4-yl)pyridine is not extensively detailed in readily available literature, the general principles observed for other 4-aryl and multisubstituted pyridines can be extrapolated. The bulky biphenyl group at the 4-position is expected to influence the approach of the substrate to the catalyst surface, thereby directing the stereochemical course of the hydrogenation.
The table below summarizes findings from the hydrogenation of various substituted pyridines, illustrating the general trend of cis-diastereoselectivity.
| Precursor | Catalyst | Conditions | Major Diastereomer | Reference |
| Substituted Pyridines | Ru nanoparticles | Mild conditions | cis | rsc.org |
| Substituted Pyridines | PtO₂ / Acetic Acid | H₂ (50-70 bar), RT | cis | asianpubs.org |
| 4-Phenylpyridine | Pd/C | H₂ (30 bar), 80 °C | Not specified | d-nb.info |
Table 1: Examples of Diastereoselective Hydrogenation of Pyridine Derivatives
It is important to note that while a cis orientation of substituents is often favored, the actual diastereomeric ratio can be influenced by various factors, including the specific substituents on the pyridine ring, the choice of catalyst and support, the solvent system, temperature, and hydrogen pressure. Therefore, optimization of these parameters is crucial for achieving high diastereoselectivity in the synthesis of specific this compound derivatives.
Chemical Transformations and Reaction Mechanisms of 4 Biphenyl 4 Yl Piperidine Derivatives
Fundamental Reaction Types
The core structure of 4-biphenyl-4-yl-piperidine allows for a variety of fundamental chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can target the nitrogen atom of the piperidine (B6355638) ring, the aromatic biphenyl (B1667301) rings, or functional groups attached to the scaffold.
The oxidation of piperidine derivatives often targets the secondary amine, converting it into various products such as N-oxyl radicals. While a vast number of oxidation procedures exist to convert 2,2,6,6-tetramethylpiperidine (B32323) precursors into their corresponding N-oxyl (TEMPO) moieties, these methods can be applied to other piperidine systems as well. researchgate.net Common oxidizing agents used for this transformation include hydrogen peroxide in the presence of catalysts like sodium tungstate (B81510) or phosphotungstic acid. researchgate.net The reaction conditions, such as temperature and the choice of catalyst, significantly influence the degree of oxidation and the purity of the resulting N-oxyl radical product. researchgate.net
| Oxidizing System | Catalyst | Temperature | Degree of Oxidation (%) |
| Hydrogen Peroxide | Sodium Tungstate (Na₂WO₄) | Room Temperature | ~39% |
| Hydrogen Peroxide | Sodium Tungstate (Na₂WO₄) | 60 °C | ~95% |
| Hydrogen Peroxide | Phosphotungstic Acid | Room Temperature | Moderate |
| Caro's Acid (H₂SO₅) | None | Not specified | High |
This table presents generalized data on the oxidation of piperidine precursors to N-oxyl radicals, illustrating the effect of different reaction conditions. researchgate.net
Reduction reactions involving derivatives of this compound typically focus on the transformation of functional groups attached to the main scaffold or the modification of the aromatic system. For instance, amide functionalities linked to the piperidine nitrogen can be reduced to the corresponding amines. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) is effective for converting amides to amines, as demonstrated in the synthesis of various 4-oxypiperidine ethers. nih.gov
Another significant reduction pathway involves the hydrogenation of pyridine (B92270) precursors to yield the saturated piperidine ring. nih.gov In the synthesis of complex molecules, a pyridinium (B92312) salt intermediate can be reduced to the corresponding piperidine. For example, [1,1'-biphenyl]-4-yl-(3-(pyridin-4-yl)azetidin-1-yl)methanone can be reduced using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the piperidine derivative. google.com This catalytic hydrogenation is a crucial step in synthesizing more complex piperidine-containing structures. google.com
The biphenyl and piperidine moieties of the core structure are both susceptible to substitution reactions, although through different mechanisms.
Nucleophilic Substitution: The nitrogen atom of the piperidine ring acts as a nucleophile, readily participating in substitution reactions. It can displace leaving groups on other molecules, such as in the reaction with 2-chloropyrimidine (B141910) to form N-arylpiperidine derivatives. google.com This type of aromatic nucleophilic substitution (SNAr) is typically carried out under basic conditions. google.com Furthermore, the piperidine nitrogen can be involved in substitutions where it displaces other leaving groups like methoxy (B1213986) groups on aromatic rings, a reaction that can be facilitated by additives such as lithium iodide. nih.gov The regioselectivity of nucleophilic aromatic substitution on substituted biphenyls is influenced by the electronic properties of the substituents. For instance, in pentafluorobiphenyl, substitution occurs preferentially at the para-position relative to the other phenyl ring. nih.gov
Electrophilic Substitution: The biphenyl system undergoes electrophilic aromatic substitution reactions similar to benzene (B151609). rsc.org The presence of the phenyl group substituent on the other phenyl ring directs incoming electrophiles primarily to the ortho and para positions. youtube.com Due to steric hindrance at the ortho positions, para-substitution is often the major product. youtube.com Common electrophilic substitution reactions for biphenyl include nitration, halogenation, and Friedel-Crafts acylation and alkylation. rsc.orgyoutube.com For example, chloromethylation of biphenyl can be achieved using reagents like methyl chloromethyl ether in the presence of a Lewis acid, leading to the formation of chloromethyl-1,1'-biphenyl, a precursor for aldehydes. rsc.org
Specific Mechanistic Pathways and Intermediate Formation
Understanding specific reaction mechanisms and the intermediates formed is crucial for the rational design and synthesis of complex this compound derivatives.
Aldehyde functionalities are valuable handles for further synthetic transformations. They can be introduced onto the biphenyl scaffold through a multi-step process. One common strategy is the chloromethylation of biphenyl via an electrophilic substitution reaction. rsc.org The mechanism involves the generation of a chloromethyl cation ([ClCH₂]⁺) from a precursor like methyl chloromethyl ether, promoted by a Lewis acid such as zinc iodide (ZnI₂). rsc.org The biphenyl π-system then attacks this electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity and yield 4-(chloromethyl)-1,1'-biphenyl. This intermediate can then be converted to the corresponding aldehyde through various methods, such as the Sommelet reaction or by oxidation after hydrolysis to the benzyl (B1604629) alcohol.
Another pathway to introduce a carbonyl group is through Friedel-Crafts acylation. The reaction of biphenyl with oxalyl chloride in the presence of aluminum chloride (AlCl₃) can yield 4,4'-biphenyl ketone derivatives, demonstrating the introduction of a carbonyl core onto the biphenyl structure. rsc.org
The piperidine nitrogen can be functionalized through coupling reactions with various electrophilic partners, including carbamoyl (B1232498) chlorides. These reactions are essential for creating amide and urea (B33335) linkages, which are prevalent in many biologically active molecules. The nucleophilic nitrogen of the piperidine ring attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the chloride leaving group yields the N-carbamoyl piperidine derivative.
This type of acylation is a standard method for installing carbamoyl groups. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions have been developed that allow for the efficient synthesis of tertiary amides from carbamoyl chlorides and organoboron compounds (e.g., arylboronic esters), providing a versatile route to complex amide structures. researchgate.net These methods expand the synthetic utility for modifying piperidine scaffolds. researchgate.net
Formation of Crystalline Forms and their Characterization
The three-dimensional structure and solid-state packing of this compound derivatives are crucial for their chemical and physical properties. The formation of single crystals allows for detailed structural elucidation through techniques like X-ray crystallography.
The synthesis of specific crystalline derivatives often involves the reaction of a biphenyl core structure with piperidine or its derivatives. For instance, compound (I), 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl, was synthesized by reacting 4,4′-bis(3-bromoprop-1-yn-1-yl)-1,1′-biphenyl with piperidine in acetonitrile (B52724) at room temperature. Single crystals suitable for X-ray analysis were subsequently obtained through the slow evaporation of a solution of the compound in a mixture of dichloromethane (B109758) and methanol. Similarly, related derivatives were prepared by coupling 4,4'-bis-(3-bromo-prop-1-yn-1-yl)-1,1'-biphenyl with substituted piperidines like 4-methyl-piperidine and 2,2,6,6-tetra-methyl-piperidine.
Detailed structural parameters, such as dihedral and torsion angles, are determined from these analyses. For example, in the crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl, the dihedral angle between the two benzene rings of the biphenyl group is 25.93 (4)°. In contrast, the structure of 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl shows a similar dihedral angle of 26.57 (6)°, while the bulkier 2,2,6,6-tetra-methyl-piperidine derivative forces the biphenyl moiety to be coplanar by sitting on a crystallographic inversion centre.
The table below summarizes key crystallographic data for selected this compound derivatives.
| Compound Name | Biphenyl Dihedral Angle (°) | Piperidine Conformation | Crystallization Method | Reference |
|---|---|---|---|---|
| 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl | 25.93 (4) | Chair | Slow evaporation (Dichloromethane/Methanol) | |
| 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl | 26.57 (6) | Chair | Not specified | |
| 4,4'-bis-[3-(2,2,6,6-tetra-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl | 0 (Coplanar) | Chair | Not specified |
Condensation and Cyclization Reactions (e.g., Pyrazoline Derivatives)
Derivatives containing the this compound scaffold can undergo various chemical transformations, including condensation and cyclization reactions, to form new heterocyclic systems. A notable example is the synthesis of pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are often synthesized through the cyclization of α,β-unsaturated ketones (chalcones).
The general synthetic route involves a two-step process. The first step is a base-catalyzed condensation reaction, such as the Claisen-Schmidt condensation, between a ketone bearing the biphenyl moiety and a suitable aldehyde. For example, an equimolar amount of a substituted biphenyl ketone and an aldehyde are dissolved in ethanol, followed by the slow addition of a sodium hydroxide (B78521) solution to catalyze the formation of an α,β-unsaturated carbonyl compound, commonly known as a chalcone (B49325).
In the second step, the resulting chalcone undergoes a cyclization reaction with a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine) in a suitable solvent like ethanol, often under acidic or basic conditions, to yield the pyrazoline ring system. This reaction leads to the formation of products such as 3-(4-biphenyl)-5-substituted phenyl-2-pyrazolines.
An example of a relevant chalcone intermediate is (E)-1-([1,1′-biphenyl]-4-yl)-3-(1H-imidazol-2-yl)prop-2-en-1-one. The characterization of this intermediate confirms the presence of key functional groups necessary for the subsequent cyclization.
The table below outlines the general reaction sequence and characterization data for the synthesis of pyrazoline derivatives from biphenyl ketones.
| Step | Reaction Type | Reactants | Key Conditions | Product | Characterization Data (Example: Chalcone Intermediate) |
|---|---|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | Biphenyl Ketone + Substituted Aldehyde | Base catalyst (e.g., NaOH) in Ethanol | α,β-Unsaturated Ketone (Chalcone) | IR (cm⁻¹): 1637 (C=O), 1540 (C=C) ¹H-NMR (δ ppm): 7.43-8.15 (aromatic protons) ¹³C-NMR (δ ppm): 188.1 (C=O) MS (m/z): 275 [M+H]⁺ |
| 2 | Cyclization | Chalcone + Hydrazine derivative | Ethanol, often with acid or base | Pyrazoline Derivative | IR (cm⁻¹): ~1598 (C=N) ¹H-NMR (δ ppm): Pyrazoline ring protons (ABX system) ¹³C-NMR (δ ppm): ~152 (C-3), ~42 (C-4), ~63 (C-5) |
Advanced Computational and Theoretical Studies of 4 Biphenyl 4 Yl Piperidine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Biphenyl-4-yl-piperidine at the molecular level. These in silico approaches allow for the precise determination of molecular geometry, spectroscopic characteristics, and electronic behavior.
Density Functional Theory (DFT) for Molecular Geometry and Spectroscopic Properties
Density Functional Theory (DFT) has become a primary tool for investigating the structural and spectroscopic properties of piperidine (B6355638) derivatives. researchgate.net Calculations, commonly employing the B3LYP functional with a 6-31G(d,p) or 6-311++G(d,p) basis set, are used to optimize the molecular geometry. nih.govnih.govresearchgate.net For piperidine-containing compounds, these optimizations typically reveal that the piperidine ring adopts a stable chair conformation. nih.gov
The optimized geometric parameters, such as bond lengths and angles, obtained through DFT methods like B3LYP have been shown to be in excellent agreement with experimental values derived from techniques like X-ray diffraction. researchgate.netnih.gov For instance, in a study of a disubstituted piperidine derivative, the geometry was optimized using the B3LYP/6-31G(d,p) method, confirming the chair conformation and equatorial orientation of its substituents. nih.gov
DFT is also extensively used to predict vibrational spectra (FT-IR and Raman). nih.gov A comparison between different computational methods demonstrated that the B3LYP functional is superior to Hartree-Fock for molecular vibrational problems in piperidine systems. researchgate.net The calculated vibrational wavenumbers, after appropriate scaling, show a high degree of concordance with experimental spectroscopic data, aiding in the definitive assignment of vibrational modes. researchgate.net Furthermore, DFT calculations can elucidate electronic properties such as the distribution of charges and the molecular electrostatic potential (MEP), which highlights regions of electrophilic and nucleophilic reactivity. nih.gov
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C-N (piperidine) | ~ 1.46 Å |
| Bond Length | C-C (piperidine) | ~ 1.54 Å |
| Bond Length | C-C (biphenyl) | ~ 1.40 Å (intra-ring), ~ 1.49 Å (inter-ring) |
| Bond Angle | C-N-C (piperidine) | ~ 111° |
| Dihedral Angle | C-C-C-C (piperidine) | ~ +/- 56° (indicating chair form) |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Characteristics
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic absorption properties of molecules like this compound. researchgate.net This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. ekb.eg
TD-DFT studies, often performed using the B3LYP functional, can predict the maximum absorption wavelength (λmax) by analyzing transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The energy difference between the HOMO and LUMO (the energy gap) is a critical parameter for determining the electronic stability and reactivity of the molecule. nih.gov For aromatic systems like biphenyl-piperidines, the primary electronic transitions are typically π → π* in nature. espublisher.com
The influence of different solvents on the electronic spectra can also be modeled using TD-DFT in conjunction with solvent models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). researchgate.net These calculations can accurately predict solvatochromic shifts (shifts in λmax upon changing solvent polarity). ekb.eg
Table 2: Illustrative Electronic Properties Calculated by DFT and TD-DFT Note: Values are representative for aromatic piperidine derivatives.
| Property | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 eV |
| λmax (calculated) | Wavelength of maximum UV absorption | ~250 - 280 nm |
Ab Initio Methods (e.g., Hartree-Fock) for Vibrational and Thermodynamic Analysis
Ab initio methods, particularly the Hartree-Fock (HF) method, provide a foundational approach for quantum chemical calculations. While often less accurate than DFT for certain properties due to the lack of electron correlation, HF is valuable for providing a baseline and for comparative studies. researchgate.net
In the context of vibrational analysis for piperidine and its derivatives, calculations using the HF method (e.g., with a 6-31G(d) basis set) have been performed to compute molecular geometries and vibrational frequencies. researchgate.net However, direct comparisons have shown that DFT methods like B3LYP generally yield results that are in better agreement with experimental data. researchgate.netresearchgate.net The vibrational frequencies calculated with HF typically require a larger scaling factor to match experimental spectra compared to those calculated with B3LYP. researchgate.net
Beyond vibrational analysis, these calculations can also be used to determine various thermodynamic properties of the molecule, such as heat capacity, entropy, and enthalpy, over a range of temperatures. This information is crucial for understanding the molecule's stability and behavior under different thermal conditions.
Molecular Docking and Binding Mechanism Simulations
Molecular docking and simulation studies are essential for understanding how this compound and its analogues interact with biological macromolecules, providing a rationale for their observed pharmacological activities.
Prediction of Transition States and Reaction Intermediates
Computational studies, particularly those involving molecular dynamics and advanced docking protocols, can be employed to model the entire binding pathway of a ligand to its receptor. While many studies focus on the final, most stable binding pose, these simulations can, in principle, identify energetically favorable pathways, reaction intermediates, and the transition states between them. This information is critical for understanding the kinetics of binding (kon and koff rates) and the mechanism of action. For example, computational studies on related biphenyl-aryl piperazine (B1678402) derivatives have been used to design compounds with specific pharmacological profiles, a process that relies on understanding the interactions that stabilize the ligand-receptor complex. nih.gov
Elucidation of Binding Processes and Affinity for Biological Targets
Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand within the active site of a biological target and to estimate its binding affinity. For derivatives containing the biphenyl-piperidine scaffold, docking studies have provided significant insights into their interactions with various receptors and enzymes.
Studies on related compounds have identified key interactions that drive binding to targets such as dopamine (B1211576) D2 receptors, sigma receptors (S1R), and cholinesterases. nih.govnih.govnih.gov Common binding motifs include:
π-π Stacking: The aromatic rings of the biphenyl (B1667301) group frequently engage in π-π stacking interactions with aromatic residues in the receptor's binding pocket, such as Tyrosine (Tyr) and Phenylalanine (Phe). nih.gov
Salt Bridge and Cation-π Interactions: The protonated nitrogen atom within the piperidine ring is crucial for forming strong electrostatic interactions. It can create a salt bridge with acidic residues like Aspartic acid (Asp) or engage in cation-π interactions with aromatic residues. nih.gov
Hydrophobic Interactions: The lipophilic nature of the biphenyl and piperidine structures facilitates favorable hydrophobic interactions within nonpolar regions of the binding site. nih.gov
These interactions collectively determine the binding affinity (often expressed as Ki or IC50 values) of the compound for its target. For example, docking studies on 4-oxypiperidine ethers with a biphenyl linker at the histamine (B1213489) H3 receptor showed that the biphenyl moiety engages in π-π stacking with Phe193 and Tyr189, while the piperidine nitrogen forms a salt bridge with Asp114. nih.gov Similarly, docking of biphenyl-piperazine derivatives into a homology model of the human dopamine D2 receptor helped to rationalize the structure-activity relationships observed in the series. nih.gov
Table 3: Common Biological Targets and Key Interacting Residues for Biphenyl-Piperidine Scaffolds
| Biological Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Histamine H3 Receptor | Asp114, Tyr115, Phe193, Tyr189 | Salt Bridge, Cation-π, π-π Stacking | nih.gov |
| Dopamine D2 Receptor | (Not specified) | (Not specified) | nih.gov |
| Sigma 1 Receptor (S1R) | (Not specified) | Hydrophobic, π-π Stacking | nih.gov |
| Acetylcholinesterase (AChE) | Trp84 | π-π Stacking | nih.gov |
Simulation of Intermolecular Interactions and Reactive Behaviors
Computational simulations are pivotal in characterizing the non-covalent interactions that govern the behavior of this compound systems in various environments. Analysis of the crystal structures of related compounds reveals that intermolecular interactions are often dominated by dispersion forces. nih.gov The absence of strong classical hydrogen bond donors and acceptors in the core structure means that weaker interactions play a more significant role in the crystal packing and molecular association.
Key intermolecular contacts identified through Hirshfeld surface analysis and pairwise interaction energy calculations in similar piperidine-containing molecules include:
C—H⋯π interactions: These are common interactions where a hydrogen atom attached to a carbon atom interacts with the π-electron system of an aromatic ring, such as the biphenyl group. nih.gov
These simulations help in understanding how the molecule interacts with itself and its environment, providing clues about its solubility, crystal packing, and potential for forming stable complexes with biological macromolecules. The reactive behavior is largely influenced by the electronic distribution across the molecule, which is further detailed by FMO and MEP analyses.
Determination of Receptor Binding Modes and Critical Interactions
Molecular docking and dynamics simulations are instrumental in determining how this compound derivatives bind to target receptors and in identifying the specific amino acid residues that are critical for this interaction. Studies on structurally related piperidine compounds targeting various receptors, such as histamine H3, sigma (σ1R), and dopamine D2 receptors, have elucidated common binding motifs. nih.govnih.govnih.gov
For instance, in studies of piperidine derivatives at the histamine H3 receptor, the following critical interactions have been identified nih.gov:
Salt Bridge Formation: The protonated nitrogen atom within the piperidine ring commonly forms a crucial salt bridge with acidic residues like Aspartic acid (e.g., Asp114). nih.gov
Cation–π Interactions: The same protonated nitrogen can engage in favorable cation–π interactions with aromatic residues such as Tyrosine (Tyr115) and Phenylalanine (Phe398). nih.gov
π–π Stacking: The biphenyl moiety provides an extended aromatic system that can participate in π–π stacking interactions with aromatic receptor residues like Phenylalanine (Phe193), Tyrosine (Tyr189), and Tryptophan (Trp402). nih.gov
Similarly, docking studies of piperidine-based ligands into the sigma-1 receptor (S1R) have revealed that binding is often stabilized by a network of hydrophobic interactions with numerous residues, including Val84, Trp89, Met93, and Leu182, among others. nih.gov These computational models provide a structural basis for the observed binding affinities and guide the rational design of new derivatives with improved potency and selectivity.
| Interaction Type | Key Molecular Feature | Interacting Receptor Residues (Examples) |
| Salt Bridge | Protonated Piperidine Nitrogen | Aspartic Acid (Asp114) nih.gov |
| Cation–π | Protonated Piperidine Nitrogen | Tyrosine (Tyr115), Phenylalanine (Phe398) nih.gov |
| π–π Stacking | Biphenyl Group | Phenylalanine (Phe193), Tryptophan (Trp402) nih.gov |
| Hydrophobic Contact | Biphenyl & Piperidine Rings | Valine (Val84), Leucine (Leu182), Methionine (Met93) nih.gov |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor. youtube.com The properties of these two orbitals are critical in determining the electronic and reactive characteristics of a molecule. wikipedia.orgyoutube.com
HOMO-LUMO Energy Gap Analysis for Reactivity and Stability
The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov
High HOMO-LUMO Gap: A large energy gap implies high kinetic stability and low chemical reactivity. This is because it requires more energy to excite an electron from the HOMO to the LUMO, making the molecule less prone to chemical reactions. nih.gov
Low HOMO-LUMO Gap: A small energy gap indicates that the molecule is more reactive and less stable. A smaller energy requirement for electronic excitation means the molecule can be more easily polarized and can more readily participate in chemical reactions. nih.gov
For derivatives of 4-(biphenyl-4-yl)pyridine, the HOMO-LUMO energy gap has been directly used to evaluate and correlate their reactivity. nih.gov Computational studies on related platinum(II) biphenyl complexes have also demonstrated that the HOMO-LUMO gap can be effectively controlled by adding electron-donating or electron-withdrawing groups to the ligands, thereby tuning the molecule's electronic structure and reactivity. rsc.orgresearchgate.net This principle is directly applicable to the this compound scaffold for modulating its properties.
| Parameter | Implication |
| HOMO Energy | Related to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Related to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Index of chemical stability and reactivity. A larger gap suggests higher stability. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is highly effective for identifying the regions of a molecule that are electron-rich or electron-poor. This information is critical for predicting how a molecule will interact with other molecules, particularly in biological systems, and for identifying likely sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org
Identification of Electrostatic Potential Distribution and Reactive Sites
An MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. Typically:
Red/Orange/Yellow: These colors indicate regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms (like the nitrogen in the piperidine ring). researchgate.net
Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms or on electron-poor aromatic systems. researchgate.net
Green: This color represents areas of neutral or near-zero potential.
For this compound, the MEP map would be expected to show a negative potential (red/yellow) around the nitrogen atom of the piperidine ring due to its lone pair of electrons, making it a primary site for protonation and hydrogen bond acceptance. The hydrogen atoms on the biphenyl rings and the piperidine ring would exhibit positive potential (blue), marking them as potential sites for interaction with electron-rich species. The application of MEP analysis to 4-(biphenyl-4-yl)pyridine derivatives has been used to evaluate and understand their reactivity in the context of their biological activity. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of the molecule, while molecular dynamics (MD) simulations provide a view of its dynamic behavior over time, including its interactions with its environment (e.g., solvent or a receptor binding site).
The piperidine ring is known to adopt several conformations, with the chair conformation being the most stable and prevalent. nih.govnih.gov In this conformation, substituents at the 4-position can be oriented in either an axial or equatorial position. Energy conformational calculations on similar 4-phenylpiperidines have shown that the orientation of the aromatic group (phenyl or, in this case, biphenyl) is a critical determinant of receptor affinity and efficacy. nih.gov Depending on other substituents, the biphenyl group may favor either an axial or equatorial position to minimize steric hindrance and optimize electronic interactions. nih.gov
Molecular dynamics simulations build upon this by modeling the movement of the molecule and its interactions with a receptor over time. Such simulations have been used to confirm the stability of docking poses and to identify crucial amino acid residues that form stable and persistent interactions with piperidine-based ligands. nih.gov These simulations provide a more realistic picture of the binding event than static docking, accounting for the flexibility of both the ligand and the protein.
Study of Conformer Stability and Structural Parameters
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are crucial for determining the most stable conformations of flexible molecules such as this compound. The conformational landscape of this compound is primarily defined by the orientation of the biphenyl group relative to the piperidine ring and the inherent chair conformation of the piperidine ring itself.
For 4-substituted piperidines, the substituent overwhelmingly prefers to occupy the equatorial position to minimize steric hindrance. This preference is well-established for aryl substituents. In the case of this compound, the bulky biphenyl group is expected to reside in the equatorial position of the piperidine chair conformation. This arrangement minimizes unfavorable 1,3-diaxial interactions that would destabilize an axial conformation.
Structural parameters such as bond lengths and angles are also key outputs of computational studies. These parameters define the precise geometry of the molecule. In the absence of specific data for this compound, representative values from closely related structures, such as those determined by X-ray crystallography for complex piperidine derivatives, provide a reasonable approximation of the expected molecular geometry. The terminal piperidine rings in complex structures containing this moiety are consistently observed to be in the chair conformation. nih.gov
Table 1: Representative Conformer Stability Data for a Phenyl-Substituted Piperidine System
| Conformation | Relative Energy (kJ/mol) | Phenyl Group Orientation |
| A | 9.43 | Equatorial |
| B | 0 | Equatorial (Energy Minimum) |
| C | 26.08 | Axial |
| D | 30.83 | Axial |
Note: Data is based on a DFT study of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione and is presented here as an illustrative example of the energetic preference for equatorial substitution on a piperidine ring. researchgate.net
Analysis of Dihedral Angles and Overall Molecular Conformation
Computational studies on biphenyl and its derivatives have shown that the molecule is not planar in its ground state due to steric hindrance between the ortho-hydrogens on the two rings. The dihedral angle between the planes of the two phenyl rings in biphenyl itself is typically calculated to be in the range of 35-45 degrees. In more complex molecules, this angle can be influenced by crystal packing forces or other intramolecular interactions. For example, in the crystal structure of 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl, the biphenyl system exhibits a twisted conformation with a dihedral angle of 26.57° between the two phenyl rings. nih.gov
The orientation of the entire biphenyl substituent with respect to the piperidine ring is another critical conformational parameter. This is defined by the dihedral angle involving the C-C bond connecting the biphenyl group to the piperidine ring. The preferred orientation will seek to minimize steric clashes between the hydrogen atoms on the biphenyl group and the piperidine ring.
The piperidine ring itself is well-understood to adopt a chair conformation, which is the most stable arrangement for a six-membered saturated ring. This has been confirmed in numerous computational and experimental studies of piperidine-containing compounds. nih.gov
Table 2: Representative Dihedral Angles in Biphenyl-Piperidine Systems
| Parameter | Molecule/System | Dihedral Angle (°) | Method |
| Phenyl-Phenyl Torsion | 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl | 26.57 | X-ray Crystallography |
| Phenyl-Piperidine Orientation | 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl | 37.16 and 14.20 | X-ray Crystallography |
Note: These values are from a specific, complex molecule containing biphenyl and piperidine moieties and serve to illustrate the non-planar nature of these systems. nih.gov
Structure Activity Relationship Sar Studies of 4 Biphenyl 4 Yl Piperidine Derivatives
Influence of Substituents on Biological Activity
The properties of the terminal groups attached to the core scaffold, particularly their steric bulk and basicity, play a pivotal role in molecular recognition and interaction with biological targets. The basicity of the piperidine (B6355638) nitrogen is a key determinant of its interaction with acidic residues in receptor binding pockets. This basicity can be finely tuned by the introduction of functional groups at positions beta to the nitrogen atom.
Research has shown that the stereochemistry of these substituents is critical. Functional groups in an equatorial position on the piperidine ring exert a more pronounced effect on the amine's basicity, often paralleling the basicity-lowering effects seen in acyclic amines. researchgate.netalbany.edu In contrast, when the same functional groups are in an axial position, their impact on basicity is generally diminished, with the nitrile group being a notable exception. researchgate.netalbany.edu This stereospecific modulation is attributed to factors like intramolecular hydrogen bonding, dipolar interactions, and specific solvation effects that differ between the equatorial and axial orientations. researchgate.netalbany.edu For instance, a β-carboxylate group demonstrates this principle effectively, with a significant basicity-lowering effect in the equatorial position and a substantial basicity-enhancing effect in the axial position. researchgate.netresearchgate.net
Furthermore, studies on piperine (B192125) derivatives have indicated that substituting the piperidine ring with smaller amino functional groups can lead to compounds with comparatively higher activity, particularly for MAO-B inhibition. nih.gov This suggests that for certain targets, minimizing steric hindrance while maintaining or modulating basicity is a favorable strategy.
| Functional Group (Position) | Change in Basicity (ΔpKa) |
| Equatorial Carboxy Ester | Lowering |
| Axial Carboxy Ester | Less Lowering |
| Equatorial Carboxamide | Lowering |
| Axial Carboxamide | Much Less Lowering |
| Equatorial Carboxylate | Pronounced Lowering |
| Axial Carboxylate | Substantial Enhancement |
This table illustrates the differential impact of equatorial versus axial β-substituents on the basicity of the piperidine nitrogen, based on findings related to substituted piperidine derivatives. researchgate.net
A linker or tether is often used to connect the core 4-biphenyl-4-yl-piperidine scaffold to other pharmacophoric elements. The length and flexibility of this linker are critical parameters that significantly influence receptor affinity and selectivity. An optimal linker length allows the connected moieties to adopt the ideal spatial orientation for simultaneous and effective interaction with their respective binding sites on the target protein.
In a series of substituted piperidine naphthamides, for example, increasing the length of the arylalkyl linker between the phenyl ring and the basic nitrogen atom resulted in a decreased affinity for both D(4.2) and 5-HT(2A) receptors. nih.gov This indicates that a shorter linker imposes a more favorable conformation for binding to these specific targets. Similarly, SAR studies of piperine derivatives have suggested that the optimal length for a linker connecting an aromatic ring to the nitrogen-containing heterocyclic ring is between two to five conjugated carbon atoms for MAO-B inhibitory activity. nih.gov
Conversely, linker elongation can sometimes be beneficial for selectivity. In a series of piperazine (B1678402) derivatives, elongating an alkyl tether was found to improve selectivity for σ₁ receptors over 5-HT(2B) receptors. researchgate.net This demonstrates that modifying the linker length can be a powerful strategy to fine-tune the selectivity profile of a ligand by favoring interaction with one receptor over another.
| Compound Series | Linker Modification | Effect on Affinity/Selectivity | Target Receptor(s) |
| Naphthamides | Increased arylalkyl linker length | Decreased affinity | D(4.2), 5-HT(2A) nih.gov |
| Piperine Derivatives | Optimal 2-5 carbon linker | Maintained MAO-B activity | MAO-B nih.gov |
| Piperazine Analogs | Elongated alkyl tether | Improved selectivity | σ₁ researchgate.net |
Studies on various piperidine-containing compounds have shown that both electron-donating and electron-withdrawing substituents on a phenyl ring can modulate biological activity. iaea.org For instance, research on H3 receptor antagonists revealed that substitution at the 4-position of an aromatic ring can enhance antagonistic activity. nih.gov However, the introduction of strongly electron-releasing groups (e.g., 4-OMe) or electron-withdrawing groups (e.g., NO2) can sometimes be detrimental to activity. nih.gov
The introduction of specific atoms like fluorine can also have a significant impact; in some series, a 4-fluoro substituent has been shown to enhance potency by over 50-fold. nih.gov Similarly, the addition of methyl groups or the fusion of another ring (benzo-annelation) can alter not only the binding affinity but also the target selectivity of a ligand. researchgate.net This is often due to a combination of enhanced hydrophobic interactions and altered hydrogen-bonding patterns. researchgate.net
The two core components of the scaffold, the piperidine ring and the biphenyl (B1667301) moiety, each make distinct and crucial contributions to biological target interactions.
The piperidine ring is essential for the structural integrity and biological activity of many derivatives. Its protonated nitrogen atom at physiological pH is key to forming strong electrostatic interactions, such as salt bridges with acidic amino acid residues like aspartate (Asp) in the binding pocket. nih.gov It can also participate in cation-π interactions with aromatic residues such as tyrosine (Tyr) and phenylalanine (Phe). nih.gov The importance of this basic nitrogen is underscored by findings that replacing the piperidine with a non-basic amide moiety can lead to a near-complete loss of inhibitory activity. nih.gov Similarly, replacing the cyclic piperidine with a more flexible acyclic analog has also been shown to result in a loss of activity, highlighting the importance of the ring's conformational rigidity. dndi.org While the classic "chair" conformation is often favored, some receptors exhibit tolerance for different conformations, such as the "boat" form. nih.govresearchgate.net The rigid carbon skeleton of the piperidine ring is thought to fit well into lipophilic pockets within receptors. ijnrd.org
The biphenyl moiety primarily contributes through non-covalent interactions, particularly π-π stacking with aromatic amino acid side chains like Phe and Tyr. nih.gov This interaction helps to anchor the ligand in the binding site. However, the rigidity and increased lipophilicity conferred by the biphenyl group can sometimes be a double-edged sword. For example, replacing a more flexible 1,4-disubstituted aromatic ring system with a biphenyl ring was found to decrease affinity for the guinea pig H3 receptor, suggesting a potential steric or conformational penalty despite the favorable stacking interactions. nih.gov
Substituents attached directly to the piperidine nitrogen (alpha-substituents) can significantly influence both affinity and selectivity by probing the specific topology of the receptor binding site adjacent to the core scaffold. The size, shape, and chemical nature of these substituents dictate how they interact with nearby amino acid residues.
In a series of 2-naphthamide (B1196476) derivatives, the choice of substituent on the piperidine nitrogen was critical for tuning receptor selectivity. nih.gov A benzyl (B1604629) moiety was found to be optimal for favorable interactions with both D(4.2) and 5-HT(2A) receptors. nih.gov However, replacing the benzyl group with a longer phenylpropyl moiety maintained high affinity for the D(4.2) receptor but strongly reduced its affinity for the 5-HT(2A) receptor. nih.gov This demonstrates that modifying the N-substituent can effectively dissociate activity at different receptors, thereby improving the selectivity profile of the compound.
Role of the Biphenyl Moiety in SAR
The biphenyl moiety is more than just a passive scaffold; it actively participates in the SAR of this compound derivatives through several mechanisms.
Direct Receptor Interactions : As noted, the primary role of the biphenyl group is to engage in hydrophobic and π-π stacking interactions with aromatic residues in the receptor's binding pocket. nih.gov These interactions are fundamental for achieving high-affinity binding.
Modulation of Physicochemical Properties : The large, nonpolar surface area of the biphenyl group significantly increases the lipophilicity of the molecule. This can enhance membrane permeability and access to lipophilic binding pockets but may also lead to issues with aqueous solubility and non-specific binding if not properly balanced. nih.gov
Electronic Effects : The extended polyaromatic system of the biphenyl moiety allows for significant delocalization of electrons. mdpi.com This electronic character influences its ability to participate in various non-covalent interactions and can be further tuned by adding substituents to the rings.
Contributions to Hydrophobic Interactions with Proteins
The biphenyl group of the this compound core is a prominent feature that significantly contributes to the hydrophobic interactions with biological targets. This nonpolar moiety can embed itself into hydrophobic pockets within receptor binding sites, a crucial factor for ligand affinity and stability. In studies of derivatives targeting acetylcholinesterase (AChE), the biphenyl ring was observed to interact with key amino acid residues such as TRP286, TYR341, and TRP86 through π-alkyl and other non-bond interactions. researchgate.net These interactions are fundamental to the inhibitory activity of these compounds. The lipophilicity imparted by the biphenyl group is a key driver for binding to hydrophobic regions of proteins, a principle that has been leveraged in the design of selective sigma-1 receptor ligands where hydrophobic interactions were found to be a primary driver of binding affinity. nih.gov
Function as a Rigid Scaffold for Receptor Binding
The this compound structure serves as a rigid scaffold, providing a defined three-dimensional arrangement of pharmacophoric features necessary for effective receptor binding. This rigidity helps to minimize the entropic penalty upon binding to a receptor, which can contribute to higher affinity. The piperidine ring, in particular, is a valuable scaffold in rational drug design due to its structural flexibility and its capacity to engage in various noncovalent interactions. researchgate.net In the context of mu receptor agonists, the 4-phenyl piperidine scaffold has been successfully utilized to design compounds with excellent agonistic activity. nih.gov The defined orientation of the biphenyl group relative to the piperidine ring allows for precise positioning of substituents to optimize interactions with specific receptor topographies. This principle is evident in the development of potent and orally bioavailable inhibitors of Protein Kinase B (PKB), where the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold positioned a 4-chlorophenyl ring into a lipophilic pocket of the kinase. nih.gov
Influence on Antimicrobial and Anticancer Properties
Derivatives of the this compound scaffold have demonstrated notable antimicrobial and anticancer activities. The presence of the biphenyl moiety can enhance these properties. For instance, a series of biphenyl and dibenzofuran (B1670420) derivatives showed potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. mdpi.com Structure-activity relationship studies of these compounds indicated that strong electron-withdrawing groups on one of the phenyl rings and hydroxyl groups on the other were beneficial for their antibacterial activities. mdpi.com In the realm of anticancer research, piperidine derivatives have been extensively investigated. For example, diphenyl(piperidine-4-yl)methanol derivatives have shown significant antiproliferative activity against various cancer cell lines, with structure-activity relationship studies highlighting the importance of hydrophobic groups on the phenyl rings for binding to the active site of the target enzyme. researchgate.net The rigid nature of the biphenyl-piperidine core likely contributes to the specific interactions required for these cytotoxic effects.
Role in Pi-Pi Interactions with Biological Targets
The aromatic nature of the biphenyl group facilitates crucial pi-pi stacking interactions with aromatic amino acid residues within the binding sites of biological targets. These interactions are a significant contributor to the binding affinity of this compound derivatives. In studies of ligands for the histamine (B1213489) H3 receptor (H3R), the biphenyl moiety was found to engage in π–π stacking with Phe193 and Tyr189. nih.gov Similarly, in the context of acetylcholinesterase inhibitors, the biphenyl ring of the ligand DL0410 was shown to interact with TRP286, TYR341, and TRP86 via π–π stacking. researchgate.net These pi-pi interactions are a key component of the binding mode for many of these derivatives, providing a strong, directional interaction that enhances ligand potency.
Role of the Piperidine Ring in SAR
Provision of Basicity and Facilitation of Receptor Interactions
The nitrogen atom within the piperidine ring is typically basic and exists in a protonated state at physiological pH. This positive charge is fundamental for forming strong ionic interactions, such as salt bridges, with acidic amino acid residues in receptor binding pockets. For example, in histamine H3 receptor ligands, the protonated nitrogen atom of the piperidine ring forms a crucial salt bridge with Asp114. nih.gov This interaction is often a primary anchor point for the ligand within the binding site. Furthermore, this cationic center can engage in cation-pi interactions with aromatic residues like Tyr115 and Phe398, further stabilizing the ligand-receptor complex. nih.gov The basicity of the piperidine nitrogen is therefore a key determinant of binding affinity for many target proteins.
Importance for Dual Receptor Activity (e.g., H3/Sigma-1 Receptors)
The piperidine moiety within this compound derivatives has been identified as a crucial structural element for achieving dual affinity for both histamine H3 (H3R) and sigma-1 (σ1R) receptors. acs.orgunisi.it This dual activity is of significant interest in the development of novel therapeutics, particularly for complex conditions like neuropathic pain where modulating multiple targets may offer enhanced efficacy.
Research comparing structurally similar compounds where the piperidine ring is replaced with a piperazine moiety demonstrates the importance of the piperidine core for sigma-1 receptor binding. For instance, a comparative study of two closely related compounds revealed a dramatic difference in their σ1R affinity based on this single structural change. The piperidine-containing compound (Compound 5) exhibited a high affinity for the σ1R, whereas its piperazine counterpart (Compound 4) had a significantly lower affinity, with a Ki value of 3.64 nM for the piperidine derivative versus 1531 nM for the piperazine analog. acs.org This highlights that while both scaffolds can maintain high affinity for the H3 receptor, the piperidine ring is a key determinant for potent interaction with the sigma-1 receptor. acs.orgunisi.it
Further studies on a series of biphenyl derivatives have reinforced this finding. Derivatives incorporating a piperidine ring consistently show notable affinity for both H3 and sigma-1 receptors. acs.orgnih.gov The strategic inclusion of the this compound scaffold is therefore a key design element for developing dual-acting ligands that can simultaneously modulate the H3 and sigma-1 receptor systems.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Core Moiety | hH3R Ki (nM) | σ1R Ki (nM) |
|---|---|---|---|
| Compound 4 | Piperazine | 3.17 | 1531 |
Involvement in Critical Salt Bridge Interactions within Binding Pockets
The nitrogen atom within the piperidine ring of this compound derivatives plays a fundamental role in anchoring these ligands within the binding pockets of their target receptors through critical electrostatic interactions. When protonated under physiological conditions, this nitrogen atom can form a strong salt bridge with acidic amino acid residues.
In the case of the histamine H3 receptor, molecular docking studies have shown that the protonated piperidine nitrogen forms a crucial salt bridge with the aspartate residue at position 114 (Asp114) in the third transmembrane domain. nih.gov This interaction is a hallmark of H3R antagonist binding and is essential for high-affinity recognition.
Bioisosteric Replacement Strategies
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize drug-like properties by substituting one functional group with another that has similar physical or chemical characteristics. In the context of this compound derivatives, this approach has been employed to enhance metabolic stability and binding affinity.
Replacement of Piperazine with Piperidine to Enhance Metabolic Stability
The substitution of a piperazine ring with a piperidine moiety is a recognized strategy for improving the metabolic stability of drug candidates. nih.gov Piperazine rings can be susceptible to N-dealkylation and other metabolic transformations by cytochrome P450 enzymes, which can lead to rapid clearance and reduced bioavailability.
Substitution of Flexible Alkyl Linkers with Semirigid Moieties for Higher Affinity Ligands
The nature of the linker connecting the core piperidine scaffold to other parts of a molecule can significantly influence binding affinity and selectivity. Replacing flexible alkyl linkers with more constrained, semirigid moieties is a strategy used to lock the molecule into a more favorable conformation for receptor binding, thereby increasing affinity.
Flexible linkers allow a molecule to adopt numerous conformations, and only a fraction of these may be active at the target receptor. This conformational flexibility can come with an entropic penalty upon binding. By incorporating semirigid structures, such as cycloalkanes or aromatic rings, the conformational freedom is reduced. This pre-organization of the ligand into a bioactive conformation can lead to a more favorable binding energy and, consequently, higher affinity.
In the development of androgen receptor (AR) targeting molecules, for instance, a flexible linker was modified to a more rigid structure using piperidine and piperazine connections, which resulted in a significant increase in metabolic stability and therapeutic potency. nih.gov In the context of H3 receptor ligands, it has been observed that simply extending the length of a flexible alkyl chain can lead to a decrease in affinity, suggesting that a more rigid and optimized linker architecture is beneficial. nih.gov The exploration of more rigid linkers, such as biphenyl and naphthalene (B1677914) systems, has been pursued to enhance structural rigidity and improve ligand binding. nih.gov
Mechanistic Investigations of Biological Interactions of 4 Biphenyl 4 Yl Piperidine Analogs
Enzyme Modulation Mechanisms
The interaction of 4-biphenyl-4-yl-piperidine analogs with various enzymes has been a subject of significant research. These interactions can lead to the inhibition of enzymatic activity, thereby modulating biological signaling pathways. The following sections explore the mechanisms of inhibition for several key enzymes.
Neutral Endopeptidase (NEP) Inhibition
Neutral endopeptidase (NEP), also known as neprilysin, is a zinc-dependent metalloprotease that degrades a number of vasoactive peptides. Inhibition of NEP is a therapeutic strategy for the treatment of cardiovascular diseases such as heart failure. While various classes of NEP inhibitors have been developed, research specifically investigating this compound analogs as NEP inhibitors is not extensively documented in the publicly available scientific literature. Therefore, a detailed mechanistic understanding of their potential interaction with NEP remains to be elucidated.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a key therapeutic approach for Alzheimer's disease. Research has shown that derivatives containing the biphenyl (B1667301) and piperidine (B6355638) moieties can exhibit significant cholinesterase inhibitory activity.
For instance, a series of biphenyl derivatives with a piperidine component demonstrated potent dual inhibition of both AChE and BuChE. The inhibitory mechanism often involves the interaction of the biphenyl group with the peripheral anionic site (PAS) of the enzyme, while the piperidine moiety can interact with the catalytic anionic site (CAS). The length and nature of the linker connecting these two pharmacophores are critical for optimal inhibitory activity.
One study on biphenyl/bibenzyl derivatives reported that a compound with a piperidine heterocycloamine displayed enhanced inhibition. Specifically, a derivative with a two-carbon linker showed potent AChE inhibitory activity in the sub-micromolar range. The substitution pattern on the biphenyl ring and the nitrogen of the piperidine ring also significantly influences the potency and selectivity towards AChE or BuChE.
| Compound ID | Target Enzyme | IC50 (µM) |
| Compound 15 | BuChE | 0.74 |
| AChE | 1.18 | |
| Compound 19 | AChE | 0.096 |
| BuChE | 1.25 | |
| Compound 24 | AChE | 0.82 |
This table presents the half maximal inhibitory concentration (IC50) values for selected biphenyl derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
Gamma-Secretase Inhibition
Gamma-secretase is a multi-subunit protease complex that plays a critical role in the processing of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ peptides is a pathological hallmark of Alzheimer's disease, making γ-secretase a prime therapeutic target.
Research into 4,4-disubstituted piperidine derivatives has identified potent γ-secretase inhibitors. nih.gov A study focused on the lead optimization of 4,4-biaryl piperidine amides demonstrated that these compounds could effectively inhibit the production of Aβ42, the more amyloidogenic form of the peptide. nih.gov The mechanism of inhibition is believed to involve the binding of these small molecules to the γ-secretase complex, thereby preventing the cleavage of APP. The optimization of these analogs focused on enhancing their in vitro cellular potency and in vivo pharmacokinetic properties, leading to compounds capable of reducing cerebral Aβ42 levels in animal models. nih.gov
| Compound | Aβ42 Inhibition IC50 (nM) |
| Analog A | 15 |
| Analog B | 25 |
| Analog C | 8 |
This table shows the in vitro half maximal inhibitory concentration (IC50) of representative 4,4-biaryl piperidine amide analogs for the inhibition of Aβ42 production.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD can modulate the levels of these signaling lipids.
Investigations into the inhibition of NAPE-PLD by biphenyl-containing compounds have been conducted. However, a study on quinazoline (B50416) sulfonamide derivatives as NAPE-PLD inhibitors found that a biphenyl derivative in this series exhibited only limited inhibition and suffered from poor solubility. This suggests that while the biphenyl moiety has been explored, its incorporation into certain scaffolds may not be optimal for NAPE-PLD inhibition. Further research is needed to determine if the this compound scaffold itself can be adapted to create potent and soluble NAPE-PLD inhibitors.
Receptor Interaction Mechanisms
Beyond enzyme modulation, this compound analogs have been shown to interact with various cell surface receptors, acting as antagonists. These interactions can block the downstream signaling pathways activated by the endogenous ligands of these receptors.
Muscarinic Receptor Antagonism
Muscarinic acetylcholine (B1216132) receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological functions. Muscarinic antagonists are used to treat various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).
A series of novel biphenyl piperazines, which share structural similarities with this compound, were discovered to be highly potent muscarinic acetylcholine receptor antagonists. One particular compound demonstrated significant subtype selectivity, with a 500-fold higher affinity for the M3 receptor over the M2 receptor and a 20-fold selectivity over the M1 receptor. This selectivity is crucial for minimizing side effects, as the M2 and M1 receptors are involved in cardiac function and central nervous system processes, respectively, while the M3 receptor is primarily responsible for smooth muscle contraction in the bladder and airways. The antagonistic mechanism involves the competitive binding of these compounds to the orthosteric site of the muscarinic receptors, thereby preventing the binding of the endogenous agonist, acetylcholine.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) |
| Compound 5c | 20 | 500 | 1 |
This table displays the binding affinities (Ki) of a representative biphenyl piperazine (B1678402) analog for the human muscarinic receptor subtypes M1, M2, and M3.
Histamine (B1213489) H3 Receptor Antagonism/Inverse Agonism
Analogs based on the 4-oxypiperidine scaffold have been designed as antagonists or inverse agonists for the Histamine H3 receptor (H3R). nih.gov The H3R functions as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters in the central nervous system. nih.gov Structure-activity relationship (SAR) studies have shown that incorporating a biphenyl linker in place of a 1,4-disubstituted aromatic ring can influence binding affinity. For instance, the introduction of a biphenyl moiety in certain 4-oxypiperidine ethers, such as in compounds ADS029 and ADS030, resulted in a lower affinity for the guinea pig H3 receptor (gpH3R) compared to their parent compounds. nih.gov
Despite this, the piperidine core is considered a critical structural element for dual activity at both H3 and sigma-1 receptors. acs.org In a series of dual-target ligands, piperidine derivatives consistently showed high affinity for the human H3 receptor (hH3R), with Ki values often in the low nanomolar range. acs.orgnih.gov For example, extending the alkyl chain linker in some biphenyl analogues led to a decrease in affinity, highlighting the sensitivity of the receptor to the spatial arrangement of the pharmacophore. acs.org
| Compound | Target | Ki (nM) |
| ADS031 | hH3R | 12.5 |
| ADS032 | hH3R | 44.1 |
| Compound 5 | hH3R | 7.70 |
| Compound 6 | hH3R | 2.7 |
| Compound 7 | hH3R | 5.2 |
| Compound 9 | hH3R | 22 |
| Compound 10 | hH3R | 21.7 |
| Compound 11 | hH3R | 88.9 |
This table presents binding affinity data for various piperidine analogs at the Histamine H3 receptor. Data is compiled from multiple research findings. nih.govacs.orgnih.govacs.org
Dopamine (B1211576) and Serotonin (B10506) Receptor Modulation
The 4-substituted piperidine scaffold is a key feature in ligands developed for the dopamine D4 receptor (D4R). nih.gov Systematic exploration of the structure has led to the discovery of potent and selective D4 antagonists. For example, starting from a pyrazole-based piperidine ligand, modifications led to the identification of 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole (compound 36), which exhibited a nanomolar affinity for the human D4 receptor and over 500-fold selectivity against the D2 receptor. nih.gov
Further research into piperidine-based scaffolds has sought to understand the divergence in activity between the D4 receptor and the sigma-1 receptor. chemrxiv.org A series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives were also developed as D4R antagonists, with one compound showing an exceptional binding affinity (Ki = 0.3 nM) and high selectivity over other dopamine receptor subtypes. d-nb.info In another study, a 4-benzyl substituted piperidine analog (compound 16) maintained high D4R affinity (pKi = 8.79) and showed enhanced selectivity over the D2 receptor compared to its parent compound. mdpi.com While the primary focus has been on dopamine receptors, modulation of serotonin receptors is often a goal in developing multi-target ligands for central nervous system disorders. mdpi.com
| Compound | Target | Ki (nM) | Selectivity (vs D2) |
| Compound 3 | hD4R | 61 | 4-fold |
| Compound 13 | hD4R | 5.2 | >300-fold |
| Compound 14a | D4R | 0.3 | >2000-fold |
| Compound 36 | hD4R | ~1 (nM range) | >500-fold |
This table summarizes the binding affinities and selectivities of several piperidine analogs for the Dopamine D4 receptor. nih.govd-nb.infonih.gov
Delta-Opioid Receptor Agonism
A series of 4-piperidin-4-ylidenemethyl-benzamide derivatives have been investigated as agonists for the delta-opioid receptor (δ-opioid receptor). nih.gov Research in this area has focused on balancing potency, subtype selectivity, and desirable pharmacokinetic properties for potential central nervous system applications. nih.gov The structure-activity relationship is influenced by substitutions at three primary sites: the aryl group, the piperidine nitrogen, and the amide moiety. nih.gov
Additionally, 4-substituted piperidine and piperazine compounds have been explored as ligands with a balanced affinity for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). nih.gov Some of these compounds have been shown to act as MOR agonists while simultaneously displaying DOR antagonism. nih.gov The development of bifunctional MOR/DOR ligands is an area of active research. frontiersin.org
Sigma-1 Receptor Antagonism/Agonism
The sigma-1 receptor is a unique intracellular chaperone protein implicated in various neurological conditions. chemrxiv.org Piperidine-based structures are a common feature of sigma-1 receptor ligands. acs.org The compound 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been identified as a potent sigma-1 receptor ligand and appears to act as an agonist. nih.govnih.gov
Many piperidine derivatives have been found to possess high affinity for the sigma-1 receptor, often in the low nanomolar range. acs.org The piperidine moiety itself is considered a critical structural element for dual H3/σ1 receptor activity. acs.org A comparison between a piperidine-containing compound (Compound 5, σ1R Ki = 3.64 nM) and its piperazine analog (Compound 4, σ1R Ki = 1531 nM) demonstrated the importance of the piperidine ring for high sigma-1 affinity. acs.org Further studies on 4-aroylpiperidines and related structures have also yielded potent and selective sigma-1 receptor ligands. researchgate.net
| Compound | Target | Ki (nM) |
| Compound 5 | σ1R | 3.64 |
| Compound 12a (Trifluoromethyl indazole analog) | σ1R | 1.2 |
| Compound 12c (Trifluoromethyl indazole analog) | σ1R | 0.7 |
| Compound 13g (2-methylphenyl analog) | σ1R | 37 |
| Compound 14a (6-chloro-2-indole analog) | σ1R | 8.1 |
This table displays the binding affinities of various piperidine analogs for the Sigma-1 receptor. acs.orgchemrxiv.org
Alpha9alpha10 Nicotinic Acetylcholine Receptor Antagonism
Based on the available scientific literature, specific mechanistic investigations into the antagonism of the alpha9alpha10 nicotinic acetylcholine receptor by this compound analogs have not been extensively reported. While research exists on antagonists for various nicotinic acetylcholine receptor subtypes, such as α4β2, direct evidence linking the this compound scaffold to the alpha9alpha10 subtype is not prominent in the reviewed sources. nih.gov
Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism
The sphingosine-1-phosphate receptor 1 (S1P1) is a key regulator of immune cell trafficking. nih.gov While numerous S1P receptor modulators have been developed, including both agonists and antagonists, specific research detailing this compound analogs as S1P1 agonists is limited in the public domain. nih.gov The development of S1P1 ligands has largely focused on other structural classes, and the reviewed literature does not provide direct evidence of agonistic activity at this receptor for the this compound scaffold. nih.govnih.gov
Molecular Interaction Profiling
Molecular modeling and docking studies have provided insights into how this compound analogs interact with their biological targets. For H3 receptor antagonists, key interactions have been identified:
Salt Bridge and Cation-π Interactions: The protonated nitrogen atom of the piperidine ring commonly forms a salt bridge with a key aspartate residue (e.g., Asp114) and cation-π interactions with nearby aromatic residues like tyrosine and phenylalanine (e.g., Tyr115, Phe398). nih.gov
π–π Stacking: The aromatic fragments of the ligands, including the biphenyl group, engage in π–π stacking with aromatic amino acid side chains within the receptor's binding pocket (e.g., Phe193, Tyr189, Trp402). nih.gov
A similar pharmacophore model exists for the sigma-1 and dopamine D4 receptors, which both feature binding sites that accommodate basic nitrogen-containing scaffolds. chemrxiv.org The basic nitrogen of the piperidine makes a crucial interaction with an acidic residue (Glu172 in σ1R; Asp115 in D4R), while aromatic portions of the ligand participate in π–π stacking. chemrxiv.org Computational modeling of 4-substituted piperidines at the mu-opioid receptor suggested that an aromatic moiety at the 4-position would be ideally situated to interact with specific residues like Asn125, Thr218, and Lys303 in the active site. nih.gov These molecular interactions are fundamental to the affinity and selectivity of these compounds for their respective targets.
Hydrophobic Interactions with Protein Pockets
Hydrophobic interactions are a primary driver for the binding of this compound analogs within the often nonpolar pockets of target proteins. The biphenyl moiety, in particular, plays a crucial role in establishing these interactions.
π-π Stacking: The aromatic rings of the biphenyl group can engage in π-π stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan within the binding site. eurofinsdiscovery.com This interaction is critical for anchoring the ligand in the correct orientation for optimal binding.
Hydrophobic Contacts: The nonpolar surfaces of both the biphenyl and piperidine rings form favorable hydrophobic contacts with aliphatic amino acid residues like leucine, isoleucine, and valine. innoprot.com In some molecular docking studies of related biphenyl derivatives, π-alkyl interactions with residues such as Valine119 and Alanine129 have been observed. innoprot.com
These collective hydrophobic forces are essential for sequestering the ligand from the aqueous environment and stabilizing its position within the protein's binding pocket.
Hydrogen Bonding with Amino Acid Residues
Hydrogen bonds provide specificity and contribute significantly to the binding affinity of this compound analogs. The primary site for hydrogen bonding is typically the nitrogen atom within the piperidine ring, which can act as a hydrogen bond acceptor. When protonated, the N-H group can also act as a hydrogen bond donor.
Molecular docking studies on analogous structures have identified several key amino acid residues that frequently participate in hydrogen bonding:
The piperidine nitrogen, or other introduced functional groups like ether oxygens or amide moieties, can form hydrogen bonds with the side chains of polar amino acids. eurofinsdiscovery.comresearchgate.net
Specific examples from related compounds show hydrogen bonding with residues like Alanine129, Threonine198, and Threonine199. innoprot.com
In certain 4-oxypiperidine derivatives, an ether oxygen atom has been shown to form a hydrogen bond with the hydroxyl group of a tyrosine residue. eurofinsdiscovery.com
The number and geometry of these hydrogen bonds are critical determinants of a compound's binding affinity and selectivity for its target receptor. researchgate.net
Electrostatic Interactions at Binding Sites
Electrostatic interactions are long-range forces that help guide the ligand into the binding site and contribute to the stability of the final complex. For this compound analogs, the piperidine nitrogen is key to these interactions.
Salt Bridges: At physiological pH, the piperidine nitrogen is often protonated, carrying a positive charge. This allows it to form a strong electrostatic interaction, known as a salt bridge, with the negatively charged side chain of acidic amino acid residues like aspartic acid or glutamic acid. eurofinsdiscovery.com For instance, docking studies of similar piperidine-containing ligands have shown the formation of a salt bridge with Aspartic acid 114 (Asp114). eurofinsdiscovery.com
Cation-π Interactions: The positively charged piperidinium (B107235) ion can also interact favorably with the electron-rich π systems of aromatic amino acid residues. This type of non-covalent bond, known as a cation-π interaction, has been observed with residues like Tyrosine115 (Tyr115) and Phenylalanine398 (Phe398) in related compounds. eurofinsdiscovery.com
These electrostatic forces are fundamental to the initial recognition between the ligand and the receptor and are crucial for stabilizing the bound conformation.
Modulation of cAMP Production in Receptor Functional Assays
Functional assays measuring the modulation of cyclic adenosine (B11128) monophosphate (cAMP) are vital for characterizing the pharmacological activity of this compound analogs at G-protein coupled receptors (GPCRs). The effect on cAMP levels reveals whether a compound acts as an agonist, antagonist, or inverse agonist.
The modulation of cAMP is receptor-dependent. For instance, serotonin 5-HT1A receptors couple to Gi/o proteins, and their stimulation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. nih.gov Conversely, serotonin 5-HT7 receptors are coupled to Gs-proteins, and their activation stimulates adenylyl cyclase, thereby increasing cAMP production. nih.gov Similarly, dopamine D2-like receptors couple to Gi/o proteins, and their agonists inhibit forskolin-stimulated adenylyl cyclase activity. mdpi.com
Analogs of this compound have been shown to exhibit diverse activities at these receptors:
Antagonism: Structurally related arylpiperazine derivatives have demonstrated insurmountable antagonism of 5-carboxamidotryptamine (B1209777) (5-CT)-stimulated cAMP signaling at human 5-HT7 receptors. researchgate.net These compounds also inhibited forskolin-stimulated adenylate cyclase activity in cells expressing the 5-HT7 receptor. researchgate.net
Agonism/Partial Agonism: In contrast, some arylpiperazine ligands of the 5-HT1A receptor preferentially activate cAMP signaling pathways. nih.gov Aripiprazole, a compound with a related structural motif, acts as a potent partial agonist in D2 receptor-mediated cAMP assays, whereas other tested analogs were found to be inactive, demonstrating a lack of Gi-mediated signaling activation. unc.edu
The functional activity of these compounds can be quantified in cellular assays, as shown in the table below, which summarizes the effects of several compounds on cAMP production mediated by the D2 dopamine receptor.
| Compound | Functional Activity | EC₅₀ (nM) | Eₘₐₓ (%) |
|---|---|---|---|
| Quinpirole | Full Agonist | 3.2 | 100 |
| Aripiprazole | Partial Agonist | 38 | 51 |
| UNC9975 | Inactive | N/A | N/A |
| UNC0006 | Inactive | N/A | N/A |
| UNC9994 | Inactive | N/A | N/A |
EC₅₀: Half maximal effective concentration. Eₘₐₓ: Maximum effect. N/A: Not applicable.
This data highlights the ability of functional assays to dissect the specific signaling outcomes of ligand binding, demonstrating that structurally similar compounds can have profoundly different effects on downstream signaling pathways like cAMP production.
Preclinical Biological and Pharmacological Applications of 4 Biphenyl 4 Yl Piperidine Scaffolds
Research in Neurological and Neuropsychiatric Disorders
The unique three-dimensional arrangement of the 4-biphenyl-4-yl-piperidine moiety allows for specific interactions with various biological targets within the central nervous system, making it a versatile scaffold for the design of novel therapeutic agents.
Derivatives of the piperidine (B6355638) scaffold have demonstrated significant neuroprotective effects in preclinical models of neurological conditions. For instance, compounds structurally related to this compound have been investigated for their potential in mitigating neuronal damage. One such compound, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), has shown to provide significant ischemic neuroprotection. nih.gov In studies involving animal models of stroke, PPBP treatment markedly attenuated infarction volume in both the cerebral cortex and striatum. nih.gov The mechanism of this neuroprotection is linked to the reduction of neuronal nitric oxide production, a key factor in excitotoxicity and neuronal death following ischemic events. nih.gov These findings suggest that the core phenyl-piperidine structure, a key component of the this compound scaffold, is a promising starting point for the development of agents aimed at treating acute neurological insults like stroke.
The this compound scaffold has been identified as a key structure in the development of agents that can modulate monoamine neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506). Structure-activity relationship (SAR) studies on related 4-benzylpiperidine (B145979) carboxamides have revealed that the presence of a biphenyl (B1667301) group is critical for high-potency inhibition of the serotonin transporter (SERT). In contrast, compounds with a diphenyl group tend to show stronger inhibition of the dopamine transporter (DAT). This highlights the importance of the biphenyl moiety in directing the selectivity of these compounds towards the serotonergic system.
| Compound Feature | Impact on Neurotransmitter Transporter Inhibition |
| Biphenyl group | Higher degree of inhibition of the serotonin transporter (SERT) |
| Diphenyl group | Stronger inhibition of the dopamine transporter (DAT) |
These findings underscore the potential of the this compound scaffold in the design of selective serotonin reuptake inhibitors (SSRIs), which are a cornerstone in the treatment of various neuropsychiatric disorders.
The piperidine core is a fundamental component in many compounds designed to address cognitive deficits. While direct research on the this compound scaffold in broader cognitive disease research is not extensively documented in publicly available literature, its structural elements are present in molecules investigated for their cognitive-enhancing properties. The development of multi-target ligands, often incorporating a piperidine moiety, for conditions like Alzheimer's disease points to the scaffold's utility in this research area. For example, the design of ligands that can interact with multiple pathological targets in Alzheimer's disease often utilizes a piperidine ring to provide the necessary structural framework for optimal target engagement.
Preclinical studies on compounds with a 4-phenyl-piperidine core have demonstrated potential anxiolytic and antidepressant-like properties. For example, a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were evaluated in rodent models of anxiety and depression. Certain compounds from this series exhibited notable anxiolytic-like effects in the mouse neonatal ultrasonic vocalization test and antidepressant-like effects in the mouse tail suspension test. These effects are believed to be mediated through their action as selective delta-opioid receptor agonists. This suggests that the 4-phenyl-piperidine framework, a substructure of this compound, is a viable scaffold for the development of novel anxiolytic and antidepressant agents.
The phenylpiperidine scaffold is a well-established pharmacophore in the field of analgesia, with many clinically used opioids belonging to this class. Research into novel piperidine derivatives continues to explore their potential in pain management. Studies on 1,4-substituted piperidine derivatives have demonstrated their antinociceptive activity in preclinical pain models, such as the tail-flick test in mice. The mechanism of action for some of these compounds is suggested to involve opioid receptors, as their analgesic effects can be attenuated by opioid antagonists like naloxone. While direct studies on this compound in pain models are limited, the foundational role of the phenylpiperidine structure in analgesia suggests that this scaffold could be a promising basis for the development of new pain management therapies.
In the context of Alzheimer's disease, the this compound scaffold has been identified as a promising structural motif for the development of agents that can modulate the production and aggregation of amyloid-beta (Aβ) peptides. Research on dual acetylcholinesterase (AChE) and Aβ aggregation inhibitors has highlighted the importance of the biphenyl group. In one study, a compound featuring a piperidine moiety and a biphenyl group was found to be a potent inhibitor of Aβ aggregation. Structure-activity relationship analysis indicated that the biphenyl group, in conjunction with the piperidine ring, provided the highest activity in inhibiting Aβ aggregation. This suggests that the this compound scaffold could be instrumental in the design of disease-modifying therapies for Alzheimer's disease by targeting the amyloid cascade.
| Moiety | Contribution to Anti-Alzheimer's Activity |
| Piperidine | Provides a core scaffold for interacting with biological targets |
| Biphenyl Group | Enhances the inhibition of Amyloid Beta (Aβ) aggregation |
Research in Oncology
The piperidine heterocycle is a key component in the design of various anticancer agents. arizona.edu Research has shown that piperidine derivatives can act against cancers such as breast, prostate, colon, lung, and ovarian cancer through various mechanisms. researchgate.net These mechanisms include the regulation of critical signaling pathways like STAT-3, NF-κB, and PI3K/Akt, as well as inducing cell cycle arrest and apoptosis (programmed cell death). researchgate.net
Derivatives of the piperidine scaffold have demonstrated significant potential in preclinical oncology research. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anti-cancer agents. pensoft.net Certain compounds from this series were found to reduce the growth of several hematological cancer cell lines and concurrently increase the mRNA expression of genes that promote apoptosis, such as p53 and Bax. pensoft.net
In another study, furfurylidene 4-piperidone (B1582916) analogs were synthesized and screened for their cytotoxic properties against leukemic and colon cancer cell lines. mdpi.com Specific compounds from this series showed significant cytotoxicity against the Molt-4 human leukemia cell line and also demonstrated noteworthy anticancer activity against Ehrlich ascites carcinoma in animal models. mdpi.com The anticancer activity of piperidine derivatives is often linked to their ability to induce apoptosis. Some compounds have been shown to increase the levels of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins. researchgate.net
Table 1: Anticancer Activity of Selected Piperidine Derivatives
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Reduced cell growth, increased expression of p53 and Bax | pensoft.net |
| Furfurylidene 4-piperidone analogs | Molt-4 (Leukemia) | Significant cytotoxicity | mdpi.com |
| Furfurylidene 4-piperidone analogs | Colon cancer cell lines | Cytotoxicity | mdpi.com |
| General Piperidine derivatives | Prostate cancer cells | Induction of apoptosis | researchgate.net |
Research in Anti-Infective Agents
The this compound scaffold and its relatives have been a fertile ground for the discovery of novel agents to combat a wide array of infectious diseases caused by bacteria, fungi, viruses, and parasites.
A variety of piperidine derivatives have been synthesized and shown to possess a broad spectrum of antibacterial and antifungal activities. elsevierpure.com For example, a library of 4-aminopiperidines was developed and showed remarkable antifungal activity against clinically relevant fungal isolates, including Aspergillus spp. and Candida spp. mdpi.com The mechanism of action for these compounds is believed to be the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com
Structure-activity relationship studies revealed that specific substitutions on the piperidine ring are crucial for potency. High antifungal activity was observed for derivatives with a benzyl (B1604629) or phenylethyl substituent at the piperidine nitrogen, combined with long-chain N-alkyl substituents (more than seven carbons) at the 4-amino group. mdpi.com Notably, the N-dodecyl residue was identified as conferring outstanding antifungal activity. mdpi.com Other studies have confirmed the antimicrobial potential of various piperidine derivatives against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. elsevierpure.com
Table 2: Antimicrobial and Antifungal Activity of Piperidine Scaffolds | Compound Class | Target Organism(s) | Mechanism of Action (if known) | Reference | | :--- | :--- | :--- | :--- | | 4-Aminopiperidines | Aspergillus spp., Candida spp., Mucormycetes | Inhibition of ergosterol biosynthesis | mdpi.com | | General Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Not specified | elsevierpure.com | | Piperidine-4-carboxamide derivatives | Various bacteria | Not specified |
Antiviral Activity
The versatility of the piperidine scaffold extends to antiviral research. A class of 1,4,4-trisubstituted piperidines has been shown to block the replication of coronaviruses, including SARS-CoV-2. mdpi.com These compounds act after the virus has entered the cell, targeting the main protease (Mpro), an essential enzyme for viral polyprotein processing. mdpi.com
Furthermore, other piperidine-containing structures have been developed as potent inhibitors of other viruses. Piperidine-substituted purine (B94841) derivatives have demonstrated significant inhibitory potencies against HIV in cellular assays. nih.gov One compound, in particular, FZJ05, showed notable activity against the influenza A/H1N1 virus, with greater potency than established antiviral drugs like ribavirin (B1680618) and amantadine. nih.gov Additionally, piperidine-4-carboxamide analogs have been identified as inhibitors of human cytomegalovirus (CMV) with high selectivity. mdpi.com
A significant breakthrough in the application of piperidine-containing compounds has been in the fight against Human African Trypanosomiasis (HAT), or sleeping sickness, caused by the parasite Trypanosoma brucei. The enzyme N-myristoyltransferase (NMT) in T. brucei (TbNMT) has been validated as a promising drug target. nih.govnih.gov Inhibition of TbNMT leads to the rapid killing of the parasites both in vitro and in vivo. nih.gov
A lead compound, DDD85646, which features a piperidine motif, is a potent inhibitor of TbNMT. nih.govacgpubs.org This compound binds with high affinity to the peptide substrate pocket of the enzyme, preventing the N-myristoylation of proteins essential for parasite survival. nih.gov While highly effective, DDD85646 has limited ability to cross the blood-brain barrier, a requirement for treating the late stage of the disease when the parasite has infected the central nervous system. nih.govnih.gov Consequently, extensive lead optimization efforts have been undertaken to design brain-penetrant inhibitors based on this scaffold, leading to the identification of CNS-penetrant compounds as potential treatments for stage 2 HAT. nih.gov
**Table 3: Activity of Piperidine-Containing Inhibitors against *T. brucei***
| Compound | Target | In Vitro Activity (IC50/EC50) | Key Feature | Reference |
|---|---|---|---|---|
| DDD85646 | T. brucei N-Myristoyltransferase (TbNMT) | Potent inhibitor | Validated lead compound, poor CNS penetration | nih.govacgpubs.org |
| Optimized Analogs | T. brucei N-Myristoyltransferase (TbNMT) | Improved potency and stability | Designed for increased brain penetration | nih.gov |
Research in Metabolic and Cardiovascular Health
Piperidine derivatives are also being investigated for their potential in treating metabolic disorders such as diabetes and hyperlipidemia. The well-established antidiabetic drug alogliptin, a DPP-4 inhibitor, contains a piperidine moiety in its structure. nih.gov Other research has explored novel piperidine derivatives for their antidiabetic effects. nih.govnih.gov For example, piperine (B192125), an alkaloid from black pepper that contains a piperidine ring, has demonstrated an antidiabetic effect, and its derivatives have been explored as PPAR-γ agonists. nih.gov
In the context of cardiovascular health, some studies have focused on cholesterol regulation. A piperidine derivative, asperidine C, was investigated for its lipid-lowering effects. mdpi.com While it was found to interfere with cholesterol micelle formation by binding to bile acids, it did not inhibit cholesterol uptake in cell-based models. mdpi.com Another area of research involves the inhibition of soluble epoxide hydrolase (sEH), which is considered a therapeutic approach for inflammatory conditions associated with metabolic and cardiovascular diseases. Novel piperidine amide derivatives of chromone-2-carboxylic acid have been synthesized and identified as potent sEH inhibitors, with one lead compound showing an IC50 of 1.75 μM.
Enzyme Inhibition Related to Metabolic Pathways
The piperidine ring, a ubiquitous feature in many natural alkaloids and synthetic pharmaceuticals, is a versatile scaffold for the development of potent enzyme inhibitors. When combined with a biphenyl moiety, the resulting structure can achieve high affinity and selectivity for various enzymatic targets, particularly those involved in metabolic and signaling pathways.
One of the most significant areas of investigation for piperidine-based compounds is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. Research into the structure-activity relationships of piperidine derivatives has shown that the incorporation of aromatic moieties is crucial for potent inhibition. For instance, derivatives of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have been identified as some of the most powerful anti-AChE inhibitors known. In a similar vein, the development of 4-oxypiperidine ethers containing rigid, lipophilic linkers like biphenyl has been pursued to create dual-targeting ligands for histamine (B1213489) H3 receptors and cholinesterases. Studies have demonstrated that replacing a simple phenyl ring with a biphenyl group can influence binding affinity at these enzymatic targets.
| Enzyme Target | Therapeutic Area | Role of Piperidine Scaffold | Example of Related Inhibitors |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Forms key interactions in the enzyme's active site. | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine |
| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Provides a structural backbone for inhibitor design. | Benzimidazole-based piperidine hybrids |
| Dipeptidyl Peptidase-IV (DPP-4) | Type 2 Diabetes | Core structure for molecules targeting the enzyme. | Alogliptin (contains piperidine moiety) |
| HIV-1 Reverse Transcriptase | HIV/AIDS | Component of non-nucleoside reverse transcriptase inhibitors (NNRTIs). | Piperidine-4-yl-aminopyrimidines |
Research in Anti-inflammatory and Immunomodulation
Potential Anti-inflammatory Properties
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Both the piperidine and biphenyl moieties have independently been associated with anti-inflammatory activity, making the combined this compound scaffold a promising area for the discovery of new anti-inflammatory agents.
Derivatives of the piperidine ring are found in numerous compounds exhibiting anti-inflammatory effects. These effects are often evaluated in preclinical models, such as the carrageenan-induced paw edema test in rats, which measures a compound's ability to reduce acute inflammation. Similarly, compounds containing a biphenyl scaffold have shown significant anti-inflammatory properties. For example, a novel series of biphenyl analogues incorporating an oxadiazole moiety demonstrated promising activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) in the same rat paw edema model. Docking studies suggested that these compounds exert their effect by binding to and inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of the inflammatory cascade.
The combination of these two pharmacophores in the this compound structure offers a rational strategy for developing new anti-inflammatory drugs. The biphenyl group can provide the necessary hydrophobic interactions to bind to targets like COX-2, while the piperidine ring offers a versatile scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
| Scaffold | Preclinical Model | Proposed Mechanism | Reference Compound Class |
| Piperidine | Carrageenan-induced paw edema | Inhibition of prostaglandin (B15479496) synthesis | Halogenated piperidine-4-carboxamides |
| Biphenyl | Carrageenan-induced paw edema | COX-2 Inhibition | Biphenyl-2-oxadiazoles |
| Biphenyl-Carboxylic Acid | Carrageenan test | Not specified | 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides |
Sphingosine-1-Phosphate Receptor Modulators for Autoimmune Conditions
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of immune cell trafficking. S1P binds to a family of five G protein-coupled receptors (S1PR1-5), and the S1P-S1PR1 axis, in particular, controls the egress of lymphocytes from secondary lymphoid organs. Modulating this pathway has emerged as a highly successful therapeutic strategy for autoimmune diseases such as multiple sclerosis (MS). nih.govwikipedia.org
S1P receptor modulators function by binding to S1PR1 on lymphocytes, causing the receptor to be internalized and degraded. nih.gov This effectively traps lymphocytes within the lymph nodes, preventing them from migrating to sites of inflammation, such as the central nervous system in MS. clevelandclinic.org The first approved drug in this class, Fingolimod, is a non-selective modulator, while newer agents like Siponimod and Ozanimod offer greater selectivity for S1PR1 and S1PR5. clevelandclinic.orgyoutube.com
The chemical structures of these modulators are often complex, but they typically feature a polar head group that mimics the phosphate (B84403) of S1P and a lipophilic tail that occupies a hydrophobic pocket in the receptor. The this compound scaffold is highly relevant to the design of these lipophilic tails. The extended, rigid structure of the biphenyl group is well-suited to interact with the hydrophobic binding pocket of the S1P receptors. The piperidine ring can act as a linker and a point for introducing other functional groups to fine-tune receptor selectivity and pharmacological properties. The development of S1P receptor modulators based on the biphenyl-piperidine framework is an active area of research aimed at creating next-generation immunomodulatory therapies for autoimmune conditions. nih.gov
| S1P Receptor Modulator | S1P Receptor Selectivity | Therapeutic Use | Mechanism of Action |
| Fingolimod | S1PR1, S1PR3, S1PR4, S1PR5 clevelandclinic.org | Multiple Sclerosis wikipedia.org | Prevents lymphocyte egress from lymph nodes nih.gov |
| Siponimod | S1PR1, S1PR5 clevelandclinic.org | Multiple Sclerosis | Sequesters lymphocytes in lymphoid organs |
| Ozanimod | S1PR1, S1PR5 youtube.com | Multiple Sclerosis, Ulcerative Colitis | Reduces circulating lymphocytes |
| Ponesimod | S1PR1 youtube.com | Multiple Sclerosis | Selective S1PR1-mediated lymphocyte retention |
Development as Biomedical Research Probes and Tools
Use as Probes in Biomedical Investigations
Beyond their direct therapeutic potential, compounds built around the this compound scaffold are valuable tools for biomedical research. The development of selective, high-affinity ligands for specific biological targets allows researchers to probe the distribution, function, and physiological roles of those targets.
A notable example is the investigation of sigma (σ) receptors, which are a unique class of membrane-bound proteins found throughout the body, with high concentrations in the central nervous system. While their precise functions are still being fully elucidated, they are implicated in a variety of processes, including neurotransmission, cell survival, and psychomotor effects. The development of selective ligands for the two main subtypes, σ1 and σ2, is crucial for understanding their roles.
Research has shown that 4-aroylpiperidines and related 4-substituted piperidines can act as highly selective ligands for the σ1 receptor. The aromatic group at the 4-position of the piperidine ring is a key determinant of binding affinity and selectivity. By modifying this group—for instance, by using a biphenyl system—researchers can systematically alter the compound's properties to create potent and selective probes. These molecular probes can be radiolabeled for use in positron emission tomography (PET) imaging to visualize σ1 receptor distribution in the brain or used in in vitro assays to characterize the pharmacology of the receptor and screen for new drugs that interact with it. The structural rigidity and defined orientation provided by the this compound scaffold make it an excellent foundation for the rational design of such indispensable research tools.
Fluorescent Chemosensors for Metal Ion Detection (e.g., Cadmium)
The detection of toxic heavy metal ions is crucial for environmental and biological monitoring. researchgate.netcore.ac.uk Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their sensitivity, simplicity, and potential for immediate response. researchgate.netrsc.org The this compound scaffold has been incorporated into fluorescent chemosensors, particularly for the detection of cadmium (Cd²⁺), a known environmental toxin. researchgate.netnih.gov
Researchers have designed and synthesized a piperidine-4-one derivative containing a biphenyl group that functions as a selective and sensitive fluorescent chemosensor for Cd²⁺ ions in aqueous solutions. nih.govscispace.com The sensor operates based on an ion-induced change in fluorescence. nih.gov Upon excitation at 315 nm, the sensor's fluorescence emission at 433 nm increases significantly in the presence of Cd²⁺ ions. rsc.org This fluorescence enhancement is attributed to the chelation of the cadmium ion, which restricts the intramolecular charge transfer (ICT) process within the molecule.
Studies have determined that the sensor and Cd²⁺ form a complex with a 1:1 stoichiometry. nih.govscispace.com The binding constant and detection limit have been quantified, demonstrating the sensor's effectiveness. The maximum fluorescence intensity of the sensor shows a linear relationship with Cd²⁺ concentration over a specific range, allowing for quantitative detection. rsc.org The selectivity of this biphenyl-substituted piperidin-4-one sensor is a key feature, as it shows a pronounced fluorescence response to cadmium ions compared to other metal ions. nih.gov
Table 1: Performance of a Biphenyl-Substituted Piperidin-4-one Fluorescent Chemosensor for Cadmium (Cd²⁺) Detection
| Parameter | Value / Observation | Source(s) |
|---|---|---|
| Target Ion | Cadmium (Cd²⁺) | nih.gov |
| Mechanism | Fluorescence Enhancement | rsc.org |
| Excitation Wavelength | 315 nm | rsc.org |
| Emission Wavelength | 433 nm | rsc.org |
| Fluorescence Increase | 3.6-fold | rsc.org |
| Binding Stoichiometry | 1:1 (Sensor:Cd²⁺) | nih.govscispace.com |
| Medium | Aqueous solution (containing 1% CH₃CN) | rsc.orgnih.gov |
| Key Feature | High selectivity and sensitivity for Cd²⁺ | nih.gov |
Pharmacological Tools for Enzyme Function Studies
The this compound scaffold and its derivatives serve as valuable pharmacological tools for investigating enzyme function, primarily through their application as enzyme inhibitors. mdpi.comresearchgate.netnih.gov By designing molecules that selectively bind to and inhibit specific enzymes, researchers can probe the enzyme's active site, understand its mechanism of action, and explore structure-activity relationships (SAR). nih.gov
One area of application is in the study of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the nervous system. mdpi.com Derivatives incorporating the piperidine scaffold have been synthesized and evaluated as potential inhibitors of these enzymes. mdpi.com For example, hybrids of benzimidazole (B57391) and piperidine have demonstrated moderate to good inhibitory activities against both AChE and BuChE. mdpi.com Similarly, piperidine derivatives featuring a biphenyl linker have been investigated as dual-targeting ligands for histamine H₃ receptors and cholinesterases, providing tools to study the interplay between these different biological targets. nih.gov
Furthermore, the piperidine scaffold has been instrumental in developing inhibitors for enzymes crucial to the survival of pathogens. In the fight against tuberculosis, derivatives of a piperidine scaffold were explored as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA). nih.gov MenA is an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. nih.gov SAR studies on these piperidine derivatives led to the identification of potent inhibitors of both the MenA enzyme and the growth of the bacterium, highlighting how these compounds can be used to validate enzymes as potential drug targets. nih.gov
Table 2: Application of Piperidine Scaffolds in Enzyme Inhibition Studies
| Piperidine Derivative Class | Target Enzyme(s) | Application / Finding | Source(s) |
|---|---|---|---|
| Benzimidazole-piperidine hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Demonstrated good to moderate inhibitory activity, serving as tools to study cholinesterase function. | mdpi.com |
| 4-Oxypiperidine ethers with biphenyl linkers | Cholinesterases, Histamine H₃ Receptors | Act as dual-targeting ligands, allowing for the study of multiple biological targets simultaneously. | nih.gov |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Cadmium |
| Acetylcholinesterase |
| Butyrylcholinesterase |
| 1,4-dihydroxy-2-naphthoate isoprenyltransferase |
| Menaquinone |
Analytical and Spectroscopic Characterization of 4 Biphenyl 4 Yl Piperidine Compounds
Spectroscopic Analysis Methods
Spectroscopic analysis is crucial for determining the molecular structure of 4-Biphenyl-4-yl-piperidine and its derivatives. Each technique provides unique insights into the compound's atomic and molecular properties.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the piperidine (B6355638) ring and the biphenyl (B1667301) moiety.
Key vibrational modes anticipated in the spectrum include:
N-H Stretching: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine (N-H) of the piperidine ring.
Aromatic C-H Stretching: The C-H stretching vibrations of the biphenyl rings typically appear as a group of bands above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene (B1212753) (-CH₂) groups in the piperidine ring are expected to produce strong absorption bands in the 2850-2950 cm⁻¹ region.
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the biphenyl rings give rise to characteristic peaks in the 1450-1600 cm⁻¹ range. researchgate.net
C-N Stretching: The stretching vibration of the C-N bond in the piperidine ring is typically observed in the 1000-1250 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings can provide information about the substitution pattern and are found in the 690-900 cm⁻¹ range.
A representative table of expected IR absorption bands for this compound is provided below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine (Piperidine) | 3300 - 3500 | Medium-Weak |
| C-H Stretch | Aromatic (Biphenyl) | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (Piperidine) | 2850 - 2950 | Strong |
| C=C Stretch | Aromatic (Biphenyl) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium |
| C-H Bending | Aromatic (Out-of-plane) | 690 - 900 | Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the carbon-hydrogen framework of organic molecules. nih.gov For this compound, both ¹H and ¹³C NMR would provide definitive structural information. nih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for the protons of the biphenyl group and the piperidine ring.
Aromatic Protons: The protons on the biphenyl rings are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm, with complex splitting patterns (multiplets) due to spin-spin coupling.
Piperidine Protons: The protons on the piperidine ring would appear in the upfield region. The proton at C4 (methine proton) would likely be a multiplet around δ 2.5-3.0 ppm. The axial and equatorial protons on the methylene groups (C2, C3, C5, C6) would show complex multiplets between δ 1.5 and 3.5 ppm. The chemical shifts can be influenced by the solvent used. researchgate.net
Amine Proton (N-H): The N-H proton of the piperidine ring would typically appear as a broad singlet, and its chemical shift can vary significantly depending on concentration, solvent, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Aromatic Carbons: The carbons of the biphenyl moiety would resonate in the δ 120-150 ppm range. The quaternary carbons (to which the other phenyl ring and the piperidine ring are attached) would appear as weak signals.
Piperidine Carbons: The C4 carbon, attached to the biphenyl group, would be expected around δ 40-50 ppm. The methylene carbons (C2, C3, C5, C6) would resonate further upfield, typically in the δ 25-50 ppm range. researchgate.net
The following tables summarize the predicted chemical shifts.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Ar-H | Biphenyl Ring | 7.0 - 8.0 | Multiplet (m) |
| H-4 | Piperidine Methine | 2.5 - 3.0 | Multiplet (m) |
| H-2, H-6 | Piperidine Methylene (axial & equatorial) | 2.8 - 3.5 | Multiplets (m) |
| H-3, H-5 | Piperidine Methylene (axial & equatorial) | 1.5 - 2.2 | Multiplets (m) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Ar-C | Biphenyl Quaternary | 138 - 145 |
| Ar-CH | Biphenyl CH | 125 - 130 |
| C-4 | Piperidine Methine | 40 - 50 |
| C-2, C-6 | Piperidine Methylene | 45 - 55 |
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. wvu.edu
For this compound (C₁₇H₁₉N), the expected exact mass is 237.1517. HRMS would confirm this mass and, consequently, the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in predictable ways. nih.gov Key fragmentation pathways for piperidine-containing compounds often involve cleavage of the piperidine ring or loss of substituents. scielo.brnih.gov
Molecular Ion (M⁺): A prominent molecular ion peak at m/z 237 would be expected.
Major Fragments: Fragmentation could involve the loss of the biphenyl group or cleavage of the piperidine ring, leading to characteristic fragment ions. For instance, cleavage alpha to the nitrogen atom is a common pathway for piperidines.
Expected Mass Spectrometry Data for this compound
| m/z | Ion/Fragment | Description |
|---|---|---|
| 237 | [M+H]⁺ or M⁺ | Molecular Ion |
| 154 | [C₁₂H₁₀]⁺ | Biphenyl radical cation |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions and conjugated systems. eurekaselect.com The UV-Vis spectrum of this compound is expected to be dominated by the biphenyl chromophore, as the saturated piperidine ring does not absorb significantly in the 200-800 nm range.
The biphenyl system typically displays two main absorption bands due to π→π* electronic transitions. documentsdelivered.com
A strong absorption band (the E-band) is expected at a shorter wavelength, around 200-220 nm.
A second, more structured band (the K-band), which is characteristic of conjugated aromatic systems, is expected at a longer wavelength, typically around 250-280 nm. The position and intensity of this band can be sensitive to the substitution on the biphenyl rings and the solvent used. rsc.org
Expected UV-Vis Absorption Data for this compound
| Band | λₘₐₓ (nm) | Electronic Transition | Chromophore |
|---|---|---|---|
| E-band | ~200-220 | π→π* | Biphenyl |
Powder X-ray Diffraction (PXRD) is a key analytical technique for the characterization of solid materials. nih.gov It is particularly important in pharmaceutical sciences for identifying the crystalline form (polymorph) of a substance, determining sample purity, and assessing stability. researchgate.netmdpi.com Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."
A PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). For this compound, obtaining a PXRD pattern would confirm its crystalline nature. If the compound can exist in multiple polymorphic forms, each form will produce a distinct pattern, allowing for their identification and differentiation.
The table below shows a hypothetical PXRD data set for a crystalline form of this compound, illustrating the characteristic peaks.
Representative PXRD Data for a Crystalline Form of this compound
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.40 | 45 |
| 12.8 | 6.91 | 100 |
| 15.2 | 5.82 | 70 |
| 18.9 | 4.69 | 85 |
| 21.5 | 4.13 | 60 |
For this compound, a single-crystal X-ray analysis would be expected to show:
The piperidine ring adopting a stable chair conformation. nih.govnih.gov
The bulky biphenyl group preferentially occupying an equatorial position on the piperidine ring to minimize steric hindrance.
The precise dihedral angle between the two phenyl rings of the biphenyl moiety.
Intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, that stabilize the crystal structure.
A successful crystallographic analysis results in a set of data that precisely defines the crystal structure.
Typical Crystallographic Data Table
| Parameter | Value |
|---|---|
| Empirical formula | C₁₇H₁₉N |
| Formula weight | 237.34 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 12.2 |
| c (Å) | 11.8 |
| β (°) | 98.5 |
| Volume (ų) | 1495 |
| Z | 4 |
Chromatographic Separation Techniques
Chromatographic techniques are powerful tools for separating and purifying chemical compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of pharmaceutical intermediates and active compounds, while column chromatography is a widely used method for purification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of this compound and related compounds. While a specific, standardized HPLC method for this compound is not universally documented, methods for structurally similar piperidine derivatives can be adapted. For instance, reversed-phase HPLC is a common approach.
A typical HPLC method for a piperidine derivative might employ a C18 column, such as a Gemini C18 (5 μm, 250 × 4.6 mm) or a Select C18 (5 μm, 150 × 4.6 mm). nih.gov The mobile phase often consists of a mixture of an aqueous component, frequently with a modifier like 0.1% trifluoroacetic acid (TFA), and an organic solvent such as acetonitrile (B52724). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the separation of the main compound from any impurities. For example, a gradient could run from 5% to 95% acetonitrile over a period of several minutes. nih.gov Detection is commonly performed using a UV-VIS detector at wavelengths such as 210 nm, 254 nm, and 280 nm. nih.gov
The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Parameters for Analysis of Piperidine Derivatives
| Parameter | Condition |
| Instrument | Agilent Technologies 1260/1290 Infinity II |
| Column | Gemini C18 (5 μm, 250 × 4.6 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 8 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV-VIS at 254 nm |
This table presents a representative set of HPLC conditions based on methods used for similar piperidine compounds and is for illustrative purposes. nih.gov
Column Chromatography for Purification
Column chromatography is an indispensable technique for the purification of this compound on a preparative scale. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase, or eluent, flows through the column.
For the purification of piperidine derivatives, a common stationary phase is silica gel. The choice of mobile phase is critical and is often a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate. The optimal ratio of these solvents is determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities. The crude product is loaded onto the top of the silica gel column, and the eluent is passed through, carrying the separated compounds with it. Fractions are collected and analyzed, typically by TLC, to identify those containing the pure this compound.
Table 2: General Parameters for Column Chromatography Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate) |
| Elution Technique | Gradient or Isocratic |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |
This table outlines general conditions for the column chromatography purification of organic compounds like piperidine derivatives.
Other Characterization Methods
Beyond chromatographic techniques, other analytical methods are crucial for the unambiguous characterization of this compound.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula. For this compound, with the molecular formula C₁₇H₁₉N, the elemental composition is a key identifier.
The analysis is typically performed using an automated combustion analyzer. A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperature. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.
Table 3: Elemental Analysis Data for this compound (C₁₇H₁₉N)
| Element | Theoretical % |
| Carbon (C) | 86.03 |
| Hydrogen (H) | 8.07 |
| Nitrogen (N) | 5.90 |
This table shows the calculated elemental composition of this compound. Experimental values obtained for a synthesized sample should be within ±0.4% of these theoretical values to confirm the elemental composition and high purity of the compound.
Design and Optimization of 4 Biphenyl 4 Yl Piperidine Lead Compounds
Lead Compound Identification and Derivatization
The journey from a vast chemical library to a promising lead compound involves sophisticated screening techniques and the recognition of established pharmacophores. The identification of the 4-Biphenyl-4-yl-piperidine scaffold is a testament to this process.
High-Throughput Screening (HTS) Campaigns for Initial Hits
High-Throughput Screening (HTS) serves as a critical starting point in modern drug discovery, enabling the rapid assessment of large and diverse compound libraries against a specific biological target. nih.gov While specific HTS campaigns that directly identified the this compound core are not extensively detailed in publicly available literature, the process generally involves automated assays to identify "hits" that interact with a target of interest. These campaigns can utilize biochemical assays, such as those involving fluorescence polarization or resonance energy transfer, or cell-based assays that measure a physiological response. acs.org
Initial hits from these large-scale screens, often numbering in the thousands, are then subjected to a rigorous validation process to eliminate false positives. nih.gov Compounds with the biaryl-piperidine scaffold would likely have emerged from such a screening effort due to their potential to interact with various biological targets. Subsequent validation would confirm their activity and pave the way for more focused medicinal chemistry efforts.
Recognition of the Benzoylpiperidine Fragment as a Privileged Structure
The piperidine (B6355638) motif, and more specifically the benzoylpiperidine fragment, is widely recognized as a "privileged structure" in medicinal chemistry. mdpi.comnih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. cambridgemedchemconsulting.com The prevalence of the piperidine ring in numerous approved drugs underscores its importance and utility as a versatile scaffold for developing therapeutic agents. nih.gov
The phenyl(piperidin-4-yl)methanone, or benzoylpiperidine, fragment is noted for its metabolic stability and its role as a potential bioisostere of the piperazine (B1678402) ring. mdpi.comnih.govresearchgate.net This makes it a reliable and feasible chemical frame for exploitation in drug design. Its presence in a wide array of bioactive molecules with therapeutic properties, including anticancer, antipsychotic, and neuroprotective agents, highlights its significance. mdpi.comnih.gov The recognition of this fragment as a privileged structure provides a strong rationale for its selection and derivatization in lead discovery programs.
Optimization Strategies for Enhanced Pharmacological Profile
Once a lead compound like a this compound derivative is identified, the subsequent phase involves iterative chemical modifications to enhance its drug-like properties. This optimization process is guided by a deep understanding of structure-activity relationships (SAR).
Improvement of In Vitro Cellular Potency and Pharmacokinetic Properties
A primary goal of lead optimization is to improve a compound's potency at the cellular level and to refine its pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion (ADME). Research on structurally related 4,4-disubstituted piperidine γ-secretase inhibitors illustrates this process. In these studies, medicinal chemists systematically modified the lead compounds to enhance their in vitro cellular potency and in vivo pharmacokinetic properties. nih.gov
This structural series initially suffered from suboptimal pharmacokinetics. However, through hypothesis-driven lead optimization, researchers were able to discover γ-secretase inhibitors capable of lowering cerebral Aβ42 production in mouse models, demonstrating a significant improvement in their therapeutic potential. nih.gov Such optimization efforts often involve modifying peripheral chemical groups to improve metabolic stability and cell permeability without compromising the compound's binding affinity to its target.
Structural Modification for Optimized Potency and Lipophilicity
The careful balance between potency and lipophilicity is a crucial aspect of drug design. While increased lipophilicity can sometimes lead to higher potency by enhancing membrane permeability and target engagement, it can also result in undesirable properties such as poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, structural modifications are often aimed at achieving an optimal balance.
The following table illustrates how structural modifications on a related piperidine scaffold can influence potency.
| Compound | R1 Group | R2 Group | IC50 (nM) |
| 1a | H | Phenyl | 500 |
| 1b | Methyl | Phenyl | 250 |
| 1c | H | 4-Fluorophenyl | 100 |
| 1d | Methyl | 4-Fluorophenyl | 50 |
This table is a representative example based on general SAR principles for piperidine derivatives and does not reflect actual experimental data for this compound.
Application of Conformational Restriction in Molecular Design
Conformational restriction is a powerful strategy in drug design used to lock a flexible molecule into its bioactive conformation. researchgate.netnih.gov This approach can minimize the entropic penalty of binding to the target, leading to enhanced potency and selectivity. researchgate.netnih.gov By reducing the number of available conformations, it is also possible to improve other properties such as metabolic stability.
This strategy has been successfully applied to piperidine derivatives. For example, a series of 3,4-disubstituted piperidine derivatives were developed based on a conformational restriction strategy from a lead compound. nih.gov This led to the discovery of a superior 3,4,6-trisubstituted piperidine derivative with increased potency, a significantly improved safety profile, and a good pharmacokinetic profile. nih.gov Techniques to achieve conformational restriction include the introduction of rings, bridged systems, or bulky groups that limit the rotation of single bonds. bvsalud.org
The table below provides examples of how conformational restriction can impact the biological activity of a hypothetical compound series.
| Compound | Structural Feature | Target Affinity (Ki, nM) |
| 2a (Flexible) | Open chain N-substituent | 150 |
| 2b (Restricted) | N-substituent locked in a ring | 25 |
| 2c (Flexible) | Phenyl group | 80 |
| 2d (Restricted) | Phenyl group fused to a ring | 10 |
This table is a representative example based on the principles of conformational restriction and does not reflect actual experimental data for this compound.
Strategies for Enhancing Metabolic Stability
A primary challenge in the development of piperidine-based compounds is their susceptibility to metabolic degradation, often leading to a short half-life and reduced efficacy. Research efforts have focused on identifying and blocking common sites of metabolism on the this compound scaffold. Key strategies include deuteration and isosteric modifications to hinder enzymatic breakdown, particularly by cytochrome P450 (CYP) enzymes.
One effective approach is the strategic replacement of hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions. This "kinetic isotope effect" can significantly slow the rate of metabolic reactions involving carbon-hydrogen bond cleavage. For example, studies on related piperidine derivatives have shown that deuteration of the phenyl ring can substantially increase metabolic stability. nih.gov In one study, the inclusion of deuterium resulted in a significant improvement in the half-life of a lead compound from 26 minutes to over 60 minutes in rat liver microsomes and from approximately 200 minutes to over 240 minutes in human liver microsomes. nih.gov
Another strategy involves isosteric replacement, where a part of the molecule is replaced by another group with similar physical and chemical properties. This can be done to remove a metabolic soft spot or to alter the electronic properties of the molecule to reduce its affinity for metabolizing enzymes. For instance, replacing a piperidine ring with bioisosteres like azaspiro[3.3]heptanes has been explored to modulate metabolic stability, though the effects can be context-dependent and sometimes lead to decreased stability.
The following table illustrates the impact of such modifications on the metabolic half-life of a model piperidine compound in liver microsomes. nih.gov
| Compound ID | Modification | t-1/2 in Human Liver Microsomes (min) | t-1/2 in Rat Liver Microsomes (min) |
| Lead Compound | None | ~200 | 26 |
| Analog 3f | Deuterium on piperidine ring | ~200 | ~30 |
| Analog 3h | Deuterium on phenyl ring | >240 | >60 |
| Analog 3i | Deuterium on phenyl ring | >240 | >60 |
This table is generated based on data for illustrative purposes and reflects trends observed in related piperidine series.
These findings suggest that metabolism often occurs on the aromatic portions of the scaffold, making modifications at these sites a fruitful strategy for enhancing stability. nih.gov
Approaches to Improve Oral Exposure
Achieving adequate oral bioavailability is a critical step in developing a successful therapeutic agent. For lipophilic compounds like many this compound derivatives, poor aqueous solubility can limit absorption from the gastrointestinal tract. mdpi.com Various formulation and chemical modification techniques are employed to overcome this challenge.
Formulation strategies for related phenylpiperidines, such as fentanyl, have included the development of transmucosal delivery systems (e.g., buccal lozenges and sublingual tablets) that bypass first-pass metabolism and allow for rapid absorption into the bloodstream. painphysicianjournal.comwikipedia.org These systems often utilize pH-dependent formulations to enhance absorption across the oral mucosa. painphysicianjournal.com
From a medicinal chemistry perspective, improving oral exposure often involves optimizing the physicochemical properties of the compound itself. This includes modifying the structure to enhance solubility without compromising target affinity. Techniques such as the introduction of polar functional groups or the formation of pharmaceutical salts can increase the dissolution rate of a compound in gastrointestinal fluids, which is often the rate-limiting step for absorption of poorly soluble drugs. mdpi.com The development of orally active piperidine derivatives often involves a careful balance of lipophilicity and aqueous solubility to ensure the molecule can both dissolve in the gut and permeate the intestinal wall. nih.gov
Design Considerations for Central Nervous System (CNS) Penetration
For this compound derivatives intended for neurological targets, the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain. nih.govmdpi.com Designing compounds with CNS penetrance requires adherence to a specific set of physicochemical properties.
The majority of successful CNS drugs cross the BBB via passive diffusion, a process governed by the molecule's size, lipophilicity, and hydrogen bonding capacity. nih.gov Phenylpiperidines are a well-established class of compounds that can be optimized for CNS activity. nih.gov Key guidelines for designing CNS-penetrant molecules have been established through the analysis of large datasets of successful and unsuccessful CNS drug candidates.
Crucial parameters include:
Molecular Weight (MW): Generally, a molecular weight of less than 400-450 Daltons is preferred, as larger molecules struggle to diffuse across the BBB. nih.govmdpi.com
Lipophilicity (LogP): An optimal range for the octanol-water partition coefficient (LogP) is typically between 1.5 and 3.5. Molecules that are too hydrophilic cannot partition into the lipid membranes of the BBB, while those that are too lipophilic may be retained in the membrane or become substrates for efflux pumps.
Polar Surface Area (PSA): PSA, a measure of a molecule's hydrogen bonding potential, is a strong predictor of BBB permeability. A PSA of less than 90 Ų is generally considered necessary for efficient CNS penetration, with values between 60-70 Ų being even more favorable. nih.gov
Efflux Pump Recognition: Many compounds are actively transported out of the brain by efflux pumps like P-glycoprotein (P-gp). nih.govbmj.com Structural modifications are often necessary to reduce a compound's affinity for these transporters.
The table below summarizes the generally accepted optimal physicochemical property ranges for CNS penetration.
| Physicochemical Property | Optimal Range for CNS Penetration |
| Molecular Weight (MW) | < 450 Da |
| Lipophilicity (LogP) | 1.5 - 3.5 |
| Polar Surface Area (PSA) | < 90 Ų |
| Hydrogen Bond Donors | ≤ 3 |
| Hydrogen Bond Acceptors | ≤ 7 |
This data is compiled from general guidelines for CNS drug design. nih.govnih.gov
Multitargeting Ligand Design
Combination of Multiple Biological Activities within a Single Molecular Entity
The "one molecule, multiple targets" paradigm is an increasingly attractive strategy in drug discovery, particularly for complex diseases. The 4-phenylpiperidine (B165713) scaffold is a versatile platform that has been successfully adapted to create ligands that interact with multiple biological targets. wikipedia.orgnih.gov By incorporating different pharmacophoric features into a single molecular entity, researchers can design compounds with a broader spectrum of activity.
Development of Dual-Acting Compounds for Potentially Superior Therapeutic Efficacy
Building on the concept of multitargeting, the rational design of dual-acting compounds aims to achieve a specific, synergistic therapeutic effect by simultaneously modulating two distinct targets implicated in a disease. This approach can offer improved efficacy or a better side-effect profile compared to single-target agents or combination therapies.
Recent research has focused on designing piperidine-based ligands that possess balanced activity at two specific receptors. For instance, dual-acting antagonists for the histamine (B1213489) H3 and sigma-1 (σ₁) receptors have been developed from piperidine and piperazine scaffolds. acs.org In these efforts, the piperidine moiety was identified as a key structural feature for achieving high affinity at the σ₁ receptor. acs.org By systematically modifying the linker and terminal amine portions of the molecule, researchers were able to fine-tune the affinity for both targets, leading to compounds with a balanced dual-antagonist profile. acs.org Such dual-acting compounds hold promise for treating conditions like neuropathic pain, where both the histamine H3 and sigma-1 receptors are considered valuable therapeutic targets.
Future Research Directions for 4 Biphenyl 4 Yl Piperidine Chemistry and Biology
Exploration of Novel Biological Activities and Therapeutic Applications
The 4-phenylpiperidine (B165713) core is foundational to numerous drugs with effects on the central nervous system (CNS), including potent opioid analgesics. researchgate.netnih.govwikipedia.orgpainphysicianjournal.com Likewise, compounds incorporating biphenyl (B1667301) and piperidine-like structures have demonstrated a wide array of biological activities. Future research should systematically explore the therapeutic potential of 4-biphenyl-4-yl-piperidine derivatives in a broader range of diseases.
The structural similarity to known pharmacophores suggests potential for activity in several key areas. Derivatives could be designed and screened for novel analgesic properties, potentially targeting opioid receptors with improved side-effect profiles. researchgate.net The scaffold is also a promising starting point for developing modulators of dopamine (B1211576) and serotonin (B10506) receptors, which could lead to new treatments for psychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease. nih.govnih.govscispace.com
Furthermore, the incorporation of a biphenyl moiety, as seen in related structures, suggests that derivatives could act as cholinesterase inhibitors or histamine (B1213489) H3 receptor antagonists, offering potential therapeutic strategies for Alzheimer's disease and other cognitive disorders. nih.gov Beyond the CNS, the antimicrobial and antifungal activities observed in structurally related biphenyl-dihydropyridine compounds indicate that the this compound scaffold may serve as a template for developing new anti-infective agents. nih.govresearchgate.net A systematic screening approach against a diverse panel of biological targets will be essential to uncover the full therapeutic potential of this chemical class.
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Potential Biological Target(s) | Rationale based on Related Scaffolds |
|---|---|---|
| Pain Management | Opioid Receptors (e.g., mu) | The 4-phenylpiperidine core is a classic opioid pharmacophore. researchgate.netnih.govpainphysicianjournal.com |
| Psychiatry (e.g., Schizophrenia) | Dopamine D2, Serotonin Receptors | Biphenyl-piperazine analogs show antipsychotic activity. nih.govnih.gov |
| Neurodegeneration (e.g., Alzheimer's) | Cholinesterases (AChE, BuChE), Histamine H3 Receptor | Biphenyl-piperidine ether derivatives act on these targets. nih.gov |
| Infectious Diseases | Bacterial and Fungal Enzymes/Proteins | Related biphenyl-dihydropyridines exhibit antimicrobial activity. nih.govresearchgate.net |
| Cancer | Tyrosine Kinases, HDM2 | Piperidine (B6355638) derivatives have been investigated as anticancer agents. researchgate.net |
| Endocrine Disorders | Steroid-5-alpha-reductase | N-substituted piperidines show inhibitory activity. nih.gov |
Advanced Mechanistic Elucidation of Compound-Target Interactions
A deep understanding of how a ligand interacts with its biological target at a molecular level is crucial for rational drug design and optimization. For the this compound scaffold, future research must prioritize the detailed elucidation of its binding mechanisms. Advanced computational and experimental techniques should be employed to clarify these compound-target interactions.
Molecular docking simulations, which have been successfully used to predict the binding modes of related biphenyl-piperazine and biphenyl-dihydropyridine derivatives with their respective targets like the dopamine D2 receptor and bacterial proteins, should be systematically applied. nih.govnih.gov These studies can provide initial hypotheses about key interactions. For instance, docking studies on biphenyl-containing histamine H3 receptor antagonists revealed important π–π stacking interactions between the biphenyl group and aromatic amino acid residues such as phenylalanine and tyrosine within the receptor's binding pocket. nih.gov Similar interactions are likely to be critical for the affinity and selectivity of this compound derivatives.
To validate and refine these computational models, experimental techniques such as X-ray crystallography of ligand-protein complexes are indispensable. Furthermore, molecular dynamics simulations can offer insights into the dynamic nature of the binding process and the conformational changes that occur in both the ligand and the target protein over time, providing a more complete picture of the interaction.
Innovations in Synthetic Methodologies for Complex Biphenyl-Piperidine Structures
While classical methods for synthesizing piperidine rings are well-established, the efficient and stereoselective construction of complex, highly functionalized this compound derivatives requires the development of more innovative synthetic strategies. nih.gov Future work in this area should focus on creating modular and versatile synthetic routes that allow for the rapid generation of diverse chemical libraries.
Modern catalytic methods, such as transition-metal-catalyzed cross-coupling and C-H bond functionalization, hold immense promise. These techniques could enable the direct and late-stage modification of the biphenyl and piperidine cores, providing access to novel analogs that are difficult to produce via traditional methods. For example, cascade reactions, which allow for the formation of multiple chemical bonds in a single operation, could streamline the synthesis of the core structure. researchgate.net The development of asymmetric synthesis methodologies will also be critical to control the stereochemistry at the C4 position of the piperidine ring, which is often crucial for biological activity. The Hantzsch reaction, used for synthesizing related 4-(biphenyl-4-yl)-dihydropyridines, could be adapted, and modern multicomponent reactions could provide efficient pathways to complex scaffolds. nih.govnih.gov
Continued Integration of Advanced Computational Modeling in Drug Discovery
Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry. nih.gov The continued and advanced integration of computational modeling will be essential to accelerate the discovery and optimization of novel this compound-based therapeutic agents.
Quantitative structure-activity relationship (QSAR) studies will be fundamental for identifying the key physicochemical properties that govern the biological activity of these compounds. idosi.orgmedcraveonline.com By building robust and predictive QSAR models, as has been done for other piperidine and biphenyl series, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.govnih.govnih.gov
Beyond QSAR, more sophisticated techniques like fragment-based drug design (FBDD) and pharmacophore modeling can guide the rational design of new derivatives with enhanced potency and selectivity. researchgate.net Molecular dynamics simulations and free energy calculations can provide deeper insights into ligand-receptor binding affinities and kinetics. Furthermore, the application of machine learning and artificial intelligence algorithms to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial for designing drug candidates with favorable pharmacokinetic and safety profiles from the earliest stages of the discovery process.
Development of Highly Selective and Sensitive Probes and Analytical Tools
To further investigate the biology of the targets modulated by this compound derivatives, the development of high-quality chemical probes is a critical future direction. These specialized tool compounds are essential for target validation, studying biological pathways, and enabling new diagnostic approaches.
Future research should focus on designing and synthesizing derivatives that can serve as selective and sensitive probes. This includes:
Radiolabeled Ligands: Synthesizing analogs containing isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or fluorine-18 (B77423) (¹⁸F) would enable quantitative binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). PET ligands based on this scaffold could allow for the non-invasive visualization and quantification of target receptors in the brain, aiding in disease diagnosis and monitoring therapeutic response.
Fluorescent Probes: Attaching a fluorescent dye to the scaffold would create probes for use in cellular imaging techniques like fluorescence microscopy and flow cytometry. These tools would allow for the direct visualization of compound-target engagement within cells and tissues.
Affinity-Based Probes: Incorporating a photoreactive group or a biotin (B1667282) tag would facilitate affinity chromatography and chemoproteomic experiments to identify the specific protein targets and off-targets of a given compound.
The development of these specialized tools will be invaluable for elucidating the mechanism of action of new therapeutic candidates and confirming their engagement with the intended biological targets in complex biological systems.
Preclinical Efficacy and Selectivity Studies to Inform Translational Research
For any promising this compound derivative to advance toward clinical application, a comprehensive preclinical evaluation is mandatory. This stage of research is critical for bridging the gap between basic discovery and translational medicine. Future efforts must include rigorous in vitro and in vivo studies to establish the efficacy, selectivity, and safety of lead compounds.
Key preclinical studies should include:
Pharmacokinetic (ADME) Profiling: A thorough assessment of the absorption, distribution, metabolism, and excretion properties of new compounds is essential. This includes measuring metabolic stability, plasma protein binding, and the ability to cross the blood-brain barrier for CNS-targeted agents.
In Vivo Efficacy Models: Promising compounds must be tested in relevant animal models of human diseases. For example, potential analgesics should be evaluated in models of nociceptive and neuropathic pain, while compounds designed for psychiatric disorders should be tested in behavioral models, such as those measuring locomotor activity. nih.govnih.gov
Selectivity and Off-Target Screening: To minimize the risk of adverse effects, lead compounds must be screened against a broad panel of receptors, enzymes, and ion channels to identify any potential off-target activities.
Toxicology Studies: A comprehensive safety assessment, including acute and chronic toxicity studies in animal models, is required to determine a compound's therapeutic window and identify any potential liabilities before it can be considered for human trials.
These preclinical data are indispensable for selecting the most promising candidates for clinical development and for providing the foundational knowledge required for a successful transition from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 4-Biphenyl-4-yl-piperidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 4-bromopiperidine and biphenyl boronic acid under palladium catalysis. Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical. For example, using Pd(PPh₃)₄ in a 1:3 DMF/H₂O mixture at 80°C improves coupling efficiency . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield monitoring via TLC and GC-MS is recommended .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm biphenyl and piperidine ring integration), FT-IR (to verify C-N and aromatic C-H stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography, if feasible, resolves stereochemical ambiguities. For example, piperidine derivatives often exhibit chair conformations in crystal structures, which can be compared to computational models .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and WHMIS 2015 guidelines: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. In case of skin contact, rinse with copious water and 5% sodium bicarbonate solution. Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., dopamine or serotonin receptors). Compare results with experimental IC₅₀ values from radioligand binding assays. For example, piperidine derivatives with bulkier substituents show reduced off-target interactions due to steric hindrance . Pair this with molecular dynamics simulations to assess ligand-receptor stability over time .
Q. What experimental strategies resolve contradictions in reported biological activities of piperidine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize protocols using:
- Dose-response curves across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y).
- Control experiments with known antagonists to confirm target specificity.
For instance, inconsistent serotonin receptor binding data can be clarified by testing under uniform buffer conditions (e.g., Tris-HCl vs. HEPES) .
Q. How do structural modifications (e.g., sulfonyl or methoxy groups) alter the pharmacokinetics of this compound?
- Methodological Answer : Introduce substituents at the piperidine nitrogen or biphenyl para-position and evaluate:
- LogP values (via HPLC) to assess lipophilicity.
- Metabolic stability using liver microsomes (e.g., CYP450 inhibition assays).
For example, sulfonyl groups enhance solubility but may reduce blood-brain barrier permeability, as seen in analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride .
Q. What advanced analytical techniques are critical for detecting degradation products of this compound under stress conditions?
- Methodological Answer : Employ LC-QTOF-MS to identify degradation pathways. Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions. Compare fragmentation patterns with reference libraries. For instance, oxidative degradation of the piperidine ring can generate lactam byproducts, detectable via characteristic m/z peaks .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound analogs?
- Methodological Answer : Cross-validate using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
